molecular formula C8H17N B2852713 (S)-(+)-1-Cyclohexylethylamine CAS No. 17430-98-7; 2979-22-8

(S)-(+)-1-Cyclohexylethylamine

Cat. No.: B2852713
CAS No.: 17430-98-7; 2979-22-8
M. Wt: 127.231
InChI Key: XBWOPGDJMAJJDG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-1-Cyclohexylethylamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.231. The purity is usually 95%.
BenchChem offers high-quality (S)-(+)-1-Cyclohexylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-Cyclohexylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17430-98-7
Record name (S)-(+)-1-Cyclohexylethylamine
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Foundational & Exploratory

(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7): A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Strategic Importance of (S)-(+)-1-Cyclohexylethylamine in Chiral Chemistry

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that has emerged as a cornerstone in modern asymmetric synthesis.[1] Its significance lies in its stereochemically defined structure, which is instrumental in the development of enantiomerically pure compounds, a critical requirement for therapeutic efficacy and selectivity in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive technical overview of (S)-(+)-1-Cyclohexylethylamine, delving into its physicochemical properties, synthesis, applications, and safety protocols to empower researchers in leveraging this versatile building block. The unique combination of a bulky cyclohexyl group and a chiral ethylamine moiety imparts distinct properties that are highly valued in the construction of complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (S)-(+)-1-Cyclohexylethylamine is fundamental for its effective application in synthesis, purification, and formulation.

Key Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 17430-98-7[3][4]
Molecular Formula C₈H₁₇N[4][5][6]
Molecular Weight 127.23 g/mol [4][6][7]
Appearance Colorless to almost colorless clear liquid[3][8]
Boiling Point 177-178 °C (lit.); 60 °C/12 mmHg (lit.); 74 °C/20 mmHg[3][9]
Density 0.856 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4614 (lit.)
Optical Activity ([α]25/D) +3.5°, neat[10]
Optical Purity (ee) ≥95% (GLC); ≥98.5% (enantiomeric excess)[3]
Flash Point 52 °C (125.6 °F) - closed cup[3]
Solubility Slightly soluble in water; miscible with most organic solvents.[7][11][7][11]
Structural and Spectroscopic Identifiers
IdentifierValueSource(s)
IUPAC Name (1S)-1-cyclohexylethanamine[4][7]
Synonyms (S)-(+)-(1-Aminoethyl)cyclohexane, (S)-(+)-alpha-Methylcyclohexanemethylamine[2][3][7]
SMILES CC1CCCCC1[10]
InChI Key XBWOPGDJMAJJDG-ZETCQYMHSA-N[4][10]

Synthesis of Enantiomerically Pure (S)-(+)-1-Cyclohexylethylamine

The synthesis of enantiomerically pure (S)-(+)-1-Cyclohexylethylamine is a critical process, with reductive amination being a common and effective method.[1] The key to obtaining the desired (S)-enantiomer lies in the use of chiral auxiliaries or catalysts during the synthesis.

Conceptual Workflow for Stereoselective Synthesis

G cluster_0 Reductive Amination Pathway cluster_1 Chiral Resolution Start Cyclohexyl methyl ketone Reagent Ammonia Source (e.g., Ammonium Acetate) Start->Reagent Reaction Intermediate Imine Intermediate Reagent->Intermediate Reduction Reducing Agent (e.g., NaBH3CN) Intermediate->Reduction Product Racemic 1-Cyclohexylethylamine Reduction->Product Racemate Racemic Amine ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) Racemate->ResolvingAgent Reaction Diastereomers Diastereomeric Salts ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Liberation Basification Separation->Liberation FinalProduct (S)-(+)-1-Cyclohexylethylamine Liberation->FinalProduct

Caption: Stereoselective synthesis and resolution of 1-Cyclohexylethylamine.

Representative Protocol for Reductive Amination and Chiral Resolution

This protocol outlines a general, two-stage approach to first synthesize the racemic amine followed by classical resolution to obtain the desired (S)-enantiomer.

Part 1: Synthesis of Racemic 1-Cyclohexylethylamine via Reductive Amination

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with cyclohexyl methyl ketone and a suitable solvent (e.g., methanol).

  • Amine Source Addition: An ammonia source, such as ammonium acetate, is added to the solution. The mixture is stirred to facilitate the formation of the imine intermediate.[1]

  • Reduction: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), is carefully added in portions to control the reaction temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up and Isolation: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to yield the crude racemic 1-cyclohexylethylamine.

Part 2: Chiral Resolution

  • Salt Formation: The crude racemic amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral resolving agent, such as L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of one of the diastereomeric salts. The crystals are collected by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and purified by distillation under reduced pressure to afford the final (S)-(+)-1-Cyclohexylethylamine.

Key Applications in Pharmaceutical and Agrochemical Development

(S)-(+)-1-Cyclohexylethylamine is a highly sought-after chiral building block in various sectors of chemical synthesis.

Pharmaceutical Development

This chiral amine serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[2] Its incorporation into a drug molecule can significantly enhance efficacy and selectivity, which is paramount for the biological activity of many therapeutic agents.[2][12] The cyclohexyl group can improve lipophilicity, which is a beneficial property for drug formulation and delivery.[12]

Agrochemical Formulations

In the agrochemical industry, (S)-(+)-1-Cyclohexylethylamine is utilized as an intermediate in the production of herbicides and pesticides.[2] Its specific stereochemistry can lead to more potent and selective agrochemicals, reducing the environmental impact and improving crop protection.

Asymmetric Synthesis and Catalysis

Beyond its role as a building block, (S)-(+)-1-Cyclohexylethylamine and its derivatives are employed as chiral auxiliaries and ligands in asymmetric catalysis.[2][13] These applications are pivotal for improving reaction outcomes and enabling the large-scale production of enantiomerically pure substances.[2] For example, it can be used in the synthesis of (S)-(-)-ferrocenylimine by reacting with ferrocenecarboxaldehyde.[13]

Safety, Handling, and Storage

Due to the hazardous nature of (S)-(+)-1-Cyclohexylethylamine, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification
  • GHS Pictograms: Flame, Corrosion, Environment[13]

  • Signal Word: Danger[13]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3][4]

    • H314: Causes severe skin burns and eye damage.[3][4]

    • H411: Toxic to aquatic life with long-lasting effects.[13]

  • Hazard Classifications: Flammable Liquid 3, Skin Corrosion 1B, Aquatic Chronic 2.[4][13]

Workflow for Safe Handling and Emergency Response

G cluster_0 Handling and Storage cluster_1 Emergency Procedures PPE Wear Appropriate PPE: - Faceshield and Goggles - Chemical-resistant Gloves - Protective Clothing - ABEK Respirator Filter Handling Use in a well-ventilated area or chemical fume hood. Keep away from ignition sources. Ground/bond container and receiving equipment. PPE->Handling Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. Keep cool. Handling->Storage Spill In Case of Spill: - Remove ignition sources. - Use spark-proof tools. - Absorb with inert material. Fire In Case of Fire: - Use CO₂, dry chemical, or alcohol-resistant foam. Exposure In Case of Exposure: - Skin: Immediately remove contaminated clothing and rinse skin with water. - Eyes: Rinse cautiously with water for several minutes. - Inhalation: Move to fresh air. - Ingestion: Rinse mouth. Do NOT induce vomiting. IMMEDIATELY CALL A POISON CENTER OR DOCTOR.

Caption: Safe handling and emergency response workflow.

First Aid Measures
  • General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required.[9][14]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[14]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[14]

  • Inhalation: If not breathing, give artificial respiration. Remove from exposure and lie down.[14]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[14]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][14] Keep away from heat, sparks, and flame.[14] The compound is hygroscopic and should be stored under an inert gas.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

(S)-(+)-1-Cyclohexylethylamine stands as a pivotal chiral amine in the toolkit of synthetic chemists. Its well-defined stereochemistry and versatile reactivity make it an invaluable asset in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

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Sources

(S)-(+)-1-Cyclohexylethylamine: Stoichiometry, Stereochemistry, and Application in Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In chiral chemistry, molecular weight is not merely a static physical constant; it is the fundamental unit of stoichiometric precision. For (S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7), the molecular weight of 127.23 g/mol dictates the precise molar equivalents required to form diastereomeric salts with racemic carboxylic acids—a critical step in classical optical resolution.

This guide moves beyond the datasheet to examine the operational utility of (S)-(+)-1-Cyclohexylethylamine. We explore its synthesis via aromatic hydrogenation, its role as a "stereochemical chisel" in separating enantiomers, and the rigorous analytical protocols required to validate its optical purity.

Physicochemical Profile

The utility of (S)-(+)-1-Cyclohexylethylamine stems from its structural rigidity (cyclohexyl ring) and its basicity, which allows for stable salt formation.

Table 1: Core Technical Specifications
PropertyValueContext for Application
Molecular Weight 127.23 g/mol Critical for calculating 0.5 or 1.0 eq. in resolution screens.
CAS Number 17430-98-7Specific to the (S)-(+) isomer.[1][2][3]
Appearance Colorless liquidDiscoloration indicates oxidation; store under inert gas.
Boiling Point 177–178 °CHigh BP allows recovery via distillation after salt cracking.
Density 0.856 g/mL (25 °C)Essential for volumetric dosing in automated platforms.
Optical Rotation

(neat)
Primary metric for quick purity checks.
Basicity (

)
~10.5 (estimated)Sufficiently basic to deprotonate carboxylic acids.

Synthesis & Stereochemical Integrity

The production of (S)-(+)-1-Cyclohexylethylamine is a lesson in chemoselectivity. It is typically synthesized via the catalytic hydrogenation of (S)-(-)-1-Phenylethylamine . The challenge lies in reducing the aromatic ring without racemizing the chiral center at the


-position.
Mechanistic Insight

Standard hydrogenation (e.g., Pd/C, high temp) can lead to C-N bond cleavage or racemization. To maintain the (S)-configuration, milder catalysts such as Rhodium on Carbon (Rh/C) or Ruthenium (Ru) are employed under controlled pressure. The reaction proceeds via the adsorption of the phenyl ring onto the catalyst surface, followed by syn-addition of hydrogen.

Diagram 1: Catalytic Hydrogenation Workflow

The following diagram illustrates the transformation from the aromatic precursor to the cyclohexyl product, highlighting the preservation of stereochemistry.

SynthesisWorkflow Precursor (S)-1-Phenylethylamine (Aromatic Precursor) Reaction Hydrogenation 50-100 bar H2 Temp: <60°C Precursor->Reaction Substrate Input Catalyst Catalyst System 5% Rh/C or Ru/C Solvent: MeOH/AcOH Catalyst->Reaction Activation Workup Purification Distillation (Remove Catalyst) Reaction->Workup Crude Mixture Product (S)-(+)-1-Cyclohexylethylamine (>99% ee) Workup->Product Isolation

Figure 1: Stereoselective hydrogenation pathway preserving the chiral center.[4][5]

Application: Chiral Resolution of Acids[7]

This is the primary application for drug developers. (S)-(+)-1-Cyclohexylethylamine acts as a Resolving Agent . When added to a racemic mixture of a chiral acid, it forms two distinct salts:

  • (S)-Amine : (R)-Acid (Diastereomer A)

  • (S)-Amine : (S)-Acid (Diastereomer B)

Unlike enantiomers, these diastereomeric salts have different physical properties (solubility, boiling point, crystal lattice energy). This allows separation via fractional crystallization.

The "Half-Quantity" Method (Pope-Peachey)

Instead of using 1.0 equivalent of the expensive chiral amine, researchers often use 0.5 equivalents of (S)-(+)-1-Cyclohexylethylamine and 0.5 equivalents of an achiral base (like NaOH). This forces the chiral amine to react selectively with the "better fitting" enantiomer of the acid, often improving yield and optical purity.

Diagram 2: Diastereomeric Salt Resolution Protocol

A logic flow for resolving a racemic acid using (S)-(+)-1-Cyclohexylethylamine.

ResolutionProtocol Racemate Racemic Acid (R/S) (1.0 mole) SaltForm Formation of Diastereomeric Salts [S-Amine : R-Acid] vs [S-Amine : S-Acid] Racemate->SaltForm Reagent Add (S)-(+)-1-Cyclohexylethylamine (0.5 - 1.0 mole) Reagent->SaltForm Crystallize Fractional Crystallization (Solvent Selection: EtOH/Water) SaltForm->Crystallize SolidPhase Solid Precipitate (Less Soluble Diastereomer) Crystallize->SolidPhase Filtration LiquidPhase Mother Liquor (More Soluble Diastereomer) Crystallize->LiquidPhase Crack Salt Cracking (Add HCl or NaOH) SolidPhase->Crack FinalProduct Resolved Pure Enantiomer (Target Acid) Crack->FinalProduct Recycle Recover Amine (Extraction at pH > 12) Crack->Recycle Recovery

Figure 2: Operational workflow for chiral resolution via diastereomeric crystallization.

Analytical Protocols & Quality Control

Trusting the label is insufficient in high-stakes synthesis. You must validate the Enantiomeric Excess (ee) .

Method A: Chiral HPLC[8]
  • Column: Chiralpak OD-H or AD-H (polysaccharide-based stationary phases).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1).

  • Detection: UV at 210 nm (weak chromophore; derivatization may be required if signal is low).

Method B: GC Analysis (Derivatization Required)

Since aliphatic amines tail badly on GC columns, derivatization is standard.

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Reaction: Mix 10 µL amine + 100 µL TFAA in DCM.

  • Mechanism: Converts amine to stable amide.

  • Column: Cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA).

Handling & Safety

  • Corrosivity: The amine is highly caustic (pH > 12). It causes severe skin burns and eye damage.[3][6] Double-gloving (Nitrile) and face shields are mandatory.

  • Flammability: Flash point is ~52°C. Ground all glassware to prevent static discharge.

  • Storage: Hygroscopic and absorbs

    
     from air (forming carbamates). Store under Nitrogen or Argon.
    

References

  • PubChem. (2023). (S)-(+)-1-Cyclohexylethylamine Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). 1-Cyclohexylethanamine, (S)-.[2][3][7][8] National Institute of Standards and Technology.[8] [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolution protocols).

Sources

(S)-(+)-1-Cyclohexylethylamine density

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Density of (S)-(+)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Cyclohexylethylamine [CAS Number: 17430-98-7] is a chiral primary amine that serves as an indispensable building block in modern asymmetric synthesis.[1] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries where specific stereoisomers are essential for therapeutic efficacy and selectivity.[2][3] As with any critical raw material, a comprehensive understanding of its physicochemical properties is fundamental for its effective application in synthesis, process scale-up, purification, and formulation.

Among these properties, density is a cornerstone physical constant. It is a simple yet powerful parameter that provides insights into a material's purity and is crucial for the precise execution of chemical processes. This technical guide offers an in-depth exploration of the density of (S)-(+)-1-Cyclohexylethylamine, detailing its reported values, the critical importance of this parameter in a research and development setting, and robust, validated methodologies for its accurate experimental determination.

Physicochemical and Identification Data

A precise understanding of a compound begins with its fundamental properties. (S)-(+)-1-Cyclohexylethylamine is a colorless to pale yellow liquid with a characteristic amine odor.[4] Its key identifying and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₇N[4][5][6]
Molecular Weight 127.23 g/mol [4][5][7][8]
CAS Number 17430-98-7[4][6][7][8]
IUPAC Name (1S)-1-cyclohexylethanamine[4][5]
Synonyms (S)-(+)-α-Methylcyclohexanemethylamine, (S)-(+)-(1-Aminoethyl)cyclohexane[3][4][7]
Boiling Point 60 °C at 12 mmHg; 177-178 °C (lit.)[7][8]
Refractive Index n20/D 1.4614 (lit.)[7][8]
Reported Density Values

The density of (S)-(+)-1-Cyclohexylethylamine has been reported in literature and by various commercial suppliers. As density is temperature-dependent, it is crucial to note the conditions under which the measurement was taken. A summary of available data is presented below.

Density (g/mL)Temperature (°C)Source(s)
0.85625[7][8]
0.86620[7][8]
0.87Not Specified[2][3]
0.9425[7]

Note: The value of 0.94 g/mL at 25°C appears to be an outlier in the available data and may warrant further investigation or verification if critical to an application.

The Critical Role of Density in Research and Drug Development

While a simple physical constant, density is a parameter with significant implications across the entire lifecycle of chemical and pharmaceutical development. Its accurate determination is not merely an academic exercise but a practical necessity for ensuring reproducibility, safety, and quality.

  • Stoichiometric Precision in Synthesis: In many laboratory and manufacturing settings, liquids are often dispensed by volume for convenience and efficiency. Density provides the essential conversion factor to determine the precise mass of the amine being added to a reaction, ensuring accurate stoichiometric ratios which are critical for reaction yield, purity, and minimizing side-product formation.

  • Quality Control (QC) and Material Verification: Density serves as a first-line, non-destructive test for raw material identity and purity. An incoming batch of (S)-(+)-1-Cyclohexylethylamine should exhibit a density within a tight, pre-defined specification at a given temperature. Deviations can signal contamination, the presence of solvents, or that the incorrect material has been supplied.

  • Process Engineering and Scale-Up: During process development and scale-up, density data is vital for engineering calculations. It is used to size reactors, pumps, and other fluid handling equipment. Furthermore, it influences heat and mass transfer calculations, which are critical for maintaining process control and safety in larger vessels.

  • Formulation and Drug Product Manufacturing: In the development of a final drug product, the density of intermediates and the active pharmaceutical ingredient (API) is crucial.[2] It is used for preparing solutions of a specific molarity or weight/volume percentage, and it can influence properties of solid dosage forms, such as powder flow and tablet compaction.

G cluster_0 Research & Development Workflow Density Accurate Density Data (g/mL at T) QC Quality Control (Identity & Purity Check) Density->QC informs Synthesis Chemical Synthesis (Mass from Volume) Density->Synthesis enables Process Process Scale-Up (Engineering Specs) Synthesis->Process input for Formulation Drug Formulation (Dosage Design) Process->Formulation impacts

Caption: Logical flow of density data application.

Experimental Protocols for Density Determination

To ensure trustworthiness and reproducibility, the density of (S)-(+)-1-Cyclohexylethylamine should be determined using a validated, precise method. The two most common and reliable methods for liquids are the gravimetric determination using a pycnometer and the instrumental method using a digital density meter.

Method 1: Pycnometer (Specific Gravity Bottle) Method

This classic gravimetric method is highly accurate when performed with care and relies on the precise determination of the mass of a known volume of the liquid.[9][10]

Causality and Principle: The pycnometer is a glass flask with a precisely fitted stopper that has a capillary bore, ensuring that the flask can be filled with a constant, reproducible volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid, the density of the sample can be calculated with high precision. Temperature control is the most critical variable for accuracy.

Detailed Step-by-Step Protocol:

  • Preparation: Thoroughly clean a pycnometer (e.g., 10 mL or 25 mL) with a suitable solvent, followed by deionized water and acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer (m₁): Weigh the clean, dry pycnometer with its stopper on an analytical balance to four decimal places. Record this mass as m₁.

  • Calibration with Deionized Water:

    • Fill the pycnometer with deionized water that has been equilibrated in a constant temperature water bath (e.g., 20.0 °C or 25.0 °C).

    • Insert the stopper carefully, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.

    • Submerge the filled pycnometer (up to the neck) in the constant temperature water bath for at least 20 minutes to ensure thermal equilibrium.

    • Remove the pycnometer, carefully wipe the exterior dry, and re-weigh it. Record this mass as m₂.

  • Mass of Sample (m₃): Empty and dry the pycnometer. Fill it with (S)-(+)-1-Cyclohexylethylamine, ensuring it is also at the same constant temperature. Repeat the process of inserting the stopper, equilibrating in the water bath, drying the exterior, and weighing. Record this mass as m₃.

  • Calculation:

    • Mass of water (m_water): m_water = m₂ - m₁

    • Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water is the known density of water at the specific temperature, e.g., 0.99820 g/mL at 20.0 °C).

    • Mass of sample (m_sample): m_sample = m₃ - m₁

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

G cluster_workflow Pycnometer Workflow A 1. Weigh Empty Pycnometer (m1) B 2. Fill with Water at Temp (T) A->B E 5. Fill with Sample at Temp (T) C 3. Weigh Water-Filled Pycnometer (m2) B->C D 4. Calculate Volume V = (m2-m1)/ρ_water C->D D->E F 6. Weigh Sample-Filled Pycnometer (m3) E->F G 7. Calculate Density ρ_sample = (m3-m1)/V F->G

Caption: Experimental workflow for the pycnometer method.

Method 2: Oscillating U-tube (Digital Density Meter)

This instrumental method is rapid, requires a small sample volume, and provides highly accurate and repeatable results.

Causality and Principle: The instrument contains a U-shaped borosilicate glass tube that is electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the total mass of the tube and its contents. When the tube is filled with a sample, the frequency changes. The instrument measures this change and, based on prior calibration with fluids of known density (like air and water), directly calculates and displays the sample's density. Built-in Peltier elements provide precise temperature control.

Detailed Step-by-Step Protocol:

  • Instrument Calibration: Perform a two-point calibration check using dry air and fresh, degassed, ultrapure water at the desired measurement temperature (e.g., 20.0 °C or 25.0 °C) as per the instrument's operating procedure.

  • Cell Cleaning: Ensure the measuring cell is clean and dry. Flush with a suitable solvent (e.g., ethanol or acetone) and dry with a stream of air or nitrogen if necessary.

  • Sample Introduction: Using a syringe, inject the (S)-(+)-1-Cyclohexylethylamine sample into the measuring cell. Inject slowly and smoothly to avoid introducing air bubbles, which will cause erroneous results.

  • Equilibration and Measurement: Allow the instrument to achieve thermal equilibrium. The density reading will stabilize once the set temperature is reached.

  • Data Recording: Record the stable density value displayed by the instrument.

  • Post-Measurement Cleaning: Clean the cell thoroughly with a suitable solvent to prevent residue from affecting subsequent measurements.

Self-Validation and Data Interpretation

The slight variations in reported density values underscore the importance of in-house verification.[3][7][8] Factors such as the purity grade (e.g., 98% vs ≥99%) and the specific experimental method can contribute to these differences. For any critical application, particularly in a regulated GxP (Good 'x' Practice) environment, relying solely on supplier data is insufficient.

A self-validating system involves:

  • Method Suitability: Choosing a method appropriate for the required level of precision (e.g., digital densitometer for high-throughput QC).

  • Calibration: Regular calibration of the equipment (analytical balance, thermometer, digital densitometer) with traceable standards.

  • Replicate Measurements: Performing measurements in triplicate to ensure repeatability and calculate standard deviation.

  • Systematic Documentation: Recording all experimental parameters, including temperature, equipment IDs, sample batch number, and raw data, in a controlled laboratory notebook.

By adhering to these principles, researchers and drug development professionals can generate trustworthy and defensible density data, ensuring the quality and consistency of their work.

Conclusion

The density of (S)-(+)-1-Cyclohexylethylamine is a fundamental physicochemical property with far-reaching implications in its application as a chiral building block. With established literature values centering around 0.866 g/mL at 20 °C and 0.856 g/mL at 25 °C , this parameter is essential for ensuring stoichiometric accuracy in synthesis, verifying material quality, and enabling robust process scale-up and formulation. The use of validated experimental protocols, such as the pycnometer or digital densitometer methods, allows for the precise and reliable determination of this critical constant, underpinning scientific integrity and contributing to the successful development of novel chemical entities.

References

  • Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

  • DESTEK. DENSITY MEASUREMENT EXPERIMENT. [Link]

  • JoVE (Journal of Visualized Experiments). Determining the Density of a Solid and Liquid. [Link]

  • PubChem, National Center for Biotechnology Information. (S)-(+)-1-Cyclohexylethylamine Compound Summary. [Link]

  • NIST (National Institute of Standards and Technology). Chemistry WebBook, (S)-(+)-1-Cyclohexylethylamine. [Link]

  • Apicule. (S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate. [Link]

Sources

Strategic Utilization of Chiral Amines in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Organocatalytic Tools to Biocatalytic Targets

Executive Summary: The Nitrogen Privilege

In modern pharmaceutical synthesis, chiral amines occupy a dual sovereign status: they are both the architects (catalysts/ligands) and the architecture (pharmacophores) of stereoselectivity. Over 40% of small-molecule drugs contain a chiral amine motif. However, the paradigm for handling them has shifted. We have moved from stoichiometric chiral resolution to catalytic asymmetric synthesis, and recently, to industrial-scale biocatalysis.[1]

This guide addresses the operational causality of using chiral amines as organocatalysts (The MacMillan/Jørgensen era) and the biocatalytic synthesis of chiral amines themselves (The Transaminase era), providing a unified technical framework for the bench scientist.

Mechanistic Paradigms: Chiral Amines as Catalysts

The renaissance of organocatalysis relies heavily on chiral secondary amines (e.g., proline, imidazolidinones). Unlike metal-ligand systems where the metal is the electron sink/source, chiral amines operate by temporarily modifying the electronic profile of the substrate via covalent intermediates.

The Bifurcation: HOMO vs. LUMO Activation

The choice of catalyst and conditions dictates the activation mode. Understanding this bifurcation is critical for reaction design:

  • Enamine Activation (HOMO Raising):

    • Mechanism: Condensation of the amine with an enolizable aldehyde/ketone generates an enamine.

    • Effect: The

      
      -carbon becomes electron-rich (nucleophilic).
      
    • Application:

      
      -Functionalization (Aldol, Mannich, 
      
      
      
      -amination).
    • Stereocontrol: Steric shielding by the catalyst's bulky group forces the electrophile to approach from the Re or Si face.

  • Iminium Activation (LUMO Lowering):

    • Mechanism: Condensation with an

      
      -unsaturated carbonyl generates a cationic iminium ion.
      
    • Effect: The

      
      -carbon becomes electron-deficient (electrophilic) due to reduced energy of the LUMO.
      
    • Application: Conjugate additions (Friedel-Crafts, Diels-Alder, Michael additions).

Visualization of Catalytic Cycles

The following diagram illustrates the divergence between Enamine and Iminium pathways using a generic chiral secondary amine.

Organocatalysis Cat Chiral Amine Catalyst Inter Iminium Ion Intermediate Cat->Inter - H2O Sub Carbonyl Substrate Sub->Inter - H2O Enamine Enamine (Nucleophile) Inter->Enamine - H+ (Enolizable) Direct Activated Iminium (Electrophile) Inter->Direct Conjugate System Prod_A Product A (α-Functionalization) Enamine->Prod_A + Electrophile + H2O Prod_B Product B (β-Functionalization) Direct->Prod_B + Nucleophile + H2O Prod_A->Cat Recycle Prod_B->Cat Recycle

Figure 1: Divergent activation modes of chiral amine organocatalysis. The iminium intermediate is the pivot point determined by substrate structure.

Experimental Protocol: Organocatalytic Michael Addition

This protocol utilizes a MacMillan-type imidazolidinone catalyst for the enantioselective Michael addition of indoles to


-unsaturated aldehydes. This is a classic Iminium Activation  workflow.
Materials & Rationale
  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (TFA salt). Rationale: The bulky tert-butyl group provides steric shielding, while the benzyl group assists in solubility and

    
    -stacking.
    
  • Substrate: Cinnamaldehyde (Electrophile) + Indole (Nucleophile).

  • Solvent: DCM/Isopropanol (9:1). Rationale: Alcohol cosolvents often accelerate iminium hydrolysis, the turnover-limiting step.

  • Additive: 2,4-Dinitrobenzoic acid (if not using pre-formed salt). Rationale: Acid is required to facilitate iminium formation.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried round-bottom flask, charge the imidazolidinone catalyst (20 mol%) and the acid cocatalyst (20 mol%). Dissolve in DCM/IPA at -20°C.

    • Critical Control: Temperature control is vital here. Lower temperatures (-20°C to -78°C) drastically improve enantiomeric excess (ee) by suppressing the background racemic pathway.

  • Addition: Add cinnamaldehyde (1.0 equiv) followed by indole (1.2 equiv).

  • Reaction Monitoring: Stir at -20°C. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of cinnamaldehyde. Do not wait for indole consumption as it is in excess.

  • Quench & Workup: Quench with cold NaHCO3 (aq). Extract with DCM.

  • Purification: Flash chromatography on silica gel.

    • Note: The aldehyde product is unstable; immediate reduction to the alcohol (NaBH4/MeOH) is often recommended for characterization and storage.

The Industrial Shift: Biocatalytic Synthesis of Chiral Amines

While organocatalysis is powerful for discovery, Biocatalysis has become the gold standard for manufacturing chiral amines (the "targets"). The landmark case is Merck’s synthesis of Sitagliptin (Januvia) , where a Transaminase (ATA) replaced a Rhodium-catalyzed hydrogenation.

Transaminase Mechanism (Ping-Pong Bi-Bi)

Transaminases require Pyridoxal-5'-phosphate (PLP). The reaction shuttles an amino group from a sacrificial donor (e.g., Isopropylamine) to the pro-chiral ketone acceptor.

  • First Half-Reaction: Enzyme-PLP + Amine Donor

    
     Enzyme-PMP + Ketone Byproduct.
    
  • Second Half-Reaction: Enzyme-PMP + Pro-chiral Ketone

    
     Enzyme-PLP + Chiral Amine Product .
    
Visualization of the Biocatalytic Cascade

Transaminase E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP + Donor - Byprod Byprod Ketone Byprod (Acetone) E_PLP->Byprod E_PMP->E_PLP + Substrate - Product Product Chiral Amine (Target) E_PMP->Product Donor Amine Donor (e.g., iPrNH2) Donor->E_PLP Substrate Pro-chiral Ketone Substrate->E_PMP

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. The shuttle of the nitrogen atom occurs via the PMP intermediate.

Protocol: Screening for Transaminase Activity

Objective: Identify an active ATA variant for a specific ketone substrate.

  • Preparation: Prepare a master mix containing:

    • Buffer: 100 mM Potassium Phosphate (pH 7.5).

    • Cofactor: 1 mM PLP.

    • Donor: 1M Isopropylamine (neutralized to pH 7.5).

  • Enzyme Loading: Dispense 2-5 mg of lyophilized enzyme powder (or cell lysate) into 96-well deep-well plates.

  • Substrate Addition: Add the pro-chiral ketone (dissolved in DMSO) to a final conc. of 5-10 mM. Keep DMSO < 10% v/v.

  • Incubation: Seal and shake at 30°C for 24 hours.

  • Analysis:

    • Qualitative: Add dilute CuSO4/MeOH. A color change indicates amine formation (complexation).

    • Quantitative: Quench with Acetonitrile, filter, and analyze via HPLC (Chiralpak AD-H or OD-H columns).

    • Success Criteria: >5% conversion in screening warrants process optimization (pH sweep, temp sweep, co-solvent addition).

Comparative Data: Method Selection

When to use Organocatalysis vs. Biocatalysis vs. Metal Catalysis?

FeatureOrganocatalysisBiocatalysis (Transaminase)Metal Catalysis (e.g., Rh/Ru)
Selectivity (ee) Good (80-95%)Excellent (>99%)Excellent (>95%)
Substrate Scope Broad (General activation)Narrow (Substrate specific)Broad (Functional group dependent)
Development Time Short (Off-the-shelf)Long (Evolution required)Medium (Ligand screening)
Scale-Up Costs High (High catalyst loading)Low (Recombinant production)High (Precious metals)
Sustainability Moderate (Organic solvents)High (Aqueous/Green)Low (Heavy metal waste)

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. [Link]

  • Savile, C. K., et al. (2010).[1][4][5][6] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link][6]

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis. [Link]

Sources

Technical Guide: Safety, Handling, and Operational Hazards of (S)-(+)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7) is a high-value chiral building block and resolving agent used extensively in the synthesis of pharmaceutical active ingredients (APIs).[1] While chemically invaluable for its stereochemical directing ability, it presents a dual-hazard profile : it is both a Flammable Liquid (Category 3) and a Corrosive Substance (Category 1B) .

This guide provides a technical breakdown of the compound's safety parameters, toxicology, and operational protocols. It moves beyond generic safety data sheets (SDS) to explain the mechanistic reasons for these hazards and provides self-validating workflows for safe handling in research and scale-up environments.

Physicochemical & Hazard Profile

The safety profile of (S)-(+)-1-Cyclohexylethylamine is dictated by its lipophilic cyclohexyl ring and the basic primary amine group. This combination facilitates rapid dermal absorption and severe tissue destruction.

Table 1: Critical Safety & Physical Properties
PropertyValueOperational Implication
CAS Number 17430-98-7Unique identifier for the (S)-enantiomer.[2][3][4]
Physical State Liquid (Colorless to pale yellow)Fluid handling required; risk of splash/aerosol.[5]
Flash Point 52°C (125.6°F) - Closed CupFlammable. Vapor can ignite at ambient lab temperatures if heated slightly.
Boiling Point 177–178°C (atm); 60°C (12 mmHg)High boiler; vacuum distillation required for purification to avoid decomposition.
Density 0.856 g/mLLighter than water; will float on aqueous spills.
pKa ~10.5 (Estimated for amine)Strong Base. Incompatible with acids, acid chlorides, and anhydrides.
Vapor Density > 1 (Air = 1)Vapors are heavier than air and will accumulate in low-lying areas or sumps.
GHS Classification Flam.[3][4][5][6][7][8] Liq. 3, Skin Corr.[6][7][8] 1B, Acute Tox. 3/4Requires explosion-proof ventilation and full chemical resistant PPE.

Toxicology & Health Hazards: Mechanistic Insight

Corrosivity & Tissue Damage (Skin Corr. 1B)

Unlike inorganic bases (e.g., NaOH), (S)-(+)-1-Cyclohexylethylamine combines high alkalinity with high lipophilicity.

  • Mechanism: The cyclohexyl group allows the molecule to permeate the lipid bilayer of the stratum corneum rapidly. Once inside, the amine group causes alkaline hydrolysis of proteins and saponification of fats.

  • Clinical Consequence: Burns may not be immediately painful due to nerve damage (insidious onset), leading to deep tissue necrosis before remedial action is taken.

Acute Toxicity (H302, H311)
  • Dermal Absorption: Classified as Toxic in contact with skin . The compound enters the systemic circulation through the skin, potentially causing systemic alkalosis or neurotoxic effects typical of cyclic amines.

  • Inhalation: Vapors are severe respiratory irritants. Prolonged exposure can lead to chemical pneumonitis or pulmonary edema (fluid in lungs).

Operational Safety & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Use less volatile resolving agents if possible (e.g., tartaric acid derivatives), though often not chemically equivalent.

  • Engineering:

    • Ventilation: All handling must occur within a certified fume hood with a face velocity of 80–100 fpm.

    • Inert Atmosphere: Store and transfer under Nitrogen or Argon. The amine reacts with atmospheric CO₂ to form solid carbamates (crusting), which can clog valves and lead to pressure buildup/rupture.

  • PPE (Personal Protective Equipment):

    • Gloves: Standard nitrile gloves are insufficient for prolonged contact. Use Laminate Film (Silver Shield/4H) or heavy-gauge Butyl Rubber for spill cleanup. Double-gloving (Nitrile over Laminate) provides dexterity and chemical resistance.

    • Eye Protection: Chemical splash goggles AND a face shield are mandatory during transfer or distillation.

Static Discharge Control

Since the Flash Point (52°C) is relatively low:

  • Grounding: All metal containers (drums, reactors) must be grounded and bonded during transfer.

  • Flow Rate: Limit liquid transfer velocity to prevent static charge accumulation (relaxation time).

Protocol: Safe Handling & Chiral Resolution Workflow

This workflow ensures scientific integrity and safety during the addition of (S)-(+)-1-Cyclohexylethylamine to a reaction vessel.

Diagram 1: Safe Handling Lifecycle

SafeHandling Start Storage (Inert Gas, <30°C) Check Pre-Op Check (Grounding, PPE, Hood) Start->Check Inspect Seals Transfer Transfer (Cannula/Syringe) Check->Transfer N2 Purge Reaction Reaction (Exotherm Control) Transfer->Reaction Slow Addition Reaction->Reaction Monitor Temp Quench Quench/Workup (pH Monitoring) Reaction->Quench Cooling Waste Disposal (Basic Organic Waste) Quench->Waste Segregation

Caption: Operational workflow for handling (S)-(+)-1-Cyclohexylethylamine, emphasizing inert atmosphere and exotherm control.

Step-by-Step Methodology
Phase 1: Preparation
  • Inerting: Purge the receiving vessel with Nitrogen for 15 minutes.

  • Equipment Check: Ensure the addition funnel is pressure-equalizing to prevent vapor lock.

  • Cooling: If used as a base or resolving agent, the reaction will likely be exothermic. Pre-cool the receiving solution to 0–5°C.

Phase 2: Transfer
  • Small Scale (<50 mL): Use a glass syringe with a long needle. Do not pour.

  • Large Scale (>50 mL): Use a cannula transfer (double-ended needle) or a peristaltic pump with chemically compatible tubing (e.g., PTFE).

  • Self-Validating Step: Check the receiving vessel temperature during the first 5% of addition. If temperature spikes >5°C, stop and increase cooling capacity.

Phase 3: Quenching & Disposal[6]
  • Acidification: When quenching excess amine, add dilute acid (e.g., HCl) slowly. This generates significant heat.

  • pH Verification: Ensure the aqueous layer is acidic (pH < 2) to trap the amine as the non-volatile ammonium salt before disposal.

  • Waste Stream: Segregate as "Basic Organic Waste" or "Flammable Corrosive". Do not mix with oxidizing acids (Nitric, Perchloric) due to explosion risk.

Emergency Response Procedures

Spill Response
  • Minor Spill (<10 mL): Absorb with vermiculite or dry sand. Do not use paper towels (surface area increase + flammability = fire risk).

  • Major Spill: Evacuate the area. Vapors are heavier than air and travel to ignition sources.

First Aid
  • Skin Contact: Immediate flushing with water for 15 minutes . Do not use vinegar or acidic neutralizers (exothermic reaction causes more damage).

  • Eye Contact: Flush immediately.[6] Hold eyelids apart. Time is critical to prevent permanent corneal opacity.

  • Inhalation: Move to fresh air. If breathing is difficult, 100% oxygen should be administered by trained personnel.

Storage & Stability

  • Hygroscopic/Air Sensitive: Store under Nitrogen/Argon. Exposure to air forms white solid carbamates on the cap/threads.

  • Incompatibilities:

    • Oxidizers: Fire/Explosion hazard.

    • Acids: Violent exothermic reaction.

    • Acid Chlorides/Anhydrides: Vigorous reaction releasing HCl or heat.

  • Shelf Life: Re-test optical purity (ee%) every 12 months, as racemization is slow but possible under improper storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325951, (S)-(+)-1-Cyclohexylethylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: (S)-1-cyclohexylethylamine.[3] Retrieved from [Link][3]

Sources

Technical Guide: Spectral Characterization & Applications of (S)-(+)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-(+)-1-Cyclohexylethylamine , a critical chiral auxiliary used in asymmetric synthesis and the resolution of racemic acids.

CAS Registry Number: 17430-98-7 Synonyms: (S)-1-Cyclohexylethanamine; (S)-(+)-α-Methylcyclohexanemethylamine Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol [1][2]

Executive Summary

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine featuring a cyclohexyl ring directly attached to the stereogenic center. It is structurally analogous to (S)-α-methylbenzylamine but lacks the aromatic ring's anisotropy and π-stacking capability. Instead, it offers a lipophilic, sterically bulky cyclohexyl group, making it an excellent resolving agent for racemic acids where aromatic interactions are undesirable or where specific steric occlusion is required.

This guide details the spectroscopic signature (NMR, IR) of the compound to facilitate purity assessment and structural validation. It also outlines its primary application workflow in chiral resolution.

Physicochemical Profile

PropertyValueCondition/Note
Physical State LiquidColorless to pale yellow
Boiling Point 60–62 °C@ 12 mmHg
Density 0.856 g/mL@ 25 °C
Refractive Index (

)
1.461
Specific Rotation (

)
+3.3° to +3.7°Neat (undiluted)
Flash Point 52 °CFlammable
pKa ~10.6Conjugate acid (estimated)

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aliphatic nature of the cyclohexyl ring and the primary amine functionality.

Instrument Parameters: Thin film (Neat) or KBr pellet.[3]

Wavenumber (cm⁻¹)IntensityAssignmentStructural Note
3350–3280 Medium, BroadN–H StretchCharacteristic doublet for primary amines (

), though often merges into a broadened band due to H-bonding.
2920–2850 StrongC–H StretchIntense absorptions from the cyclohexyl ring (

) and the methyl group (

).
1600–1580 MediumN–H BendScissoring vibration of the primary amine.
1450 MediumC–H BendMethylene (

) scissoring in the cyclohexyl ring.
1375 MediumC–H BendMethyl group (

) symmetric deformation.
1050–1100 Weak/MediumC–N StretchAliphatic amine C-N stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.
    
  • Concentration: ~10–15 mg of amine in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
  • Note: The amine protons (

    
    ) are exchangeable. Their chemical shift and integration can vary significantly depending on concentration, temperature, and trace water content.
    
¹H NMR Data (400 MHz,

)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
0.95 – 1.05 Doublet (

)
3H

The methyl group attached to the chiral center.
0.90 – 1.30 Multiplet~5HRing

Axial protons of the cyclohexyl ring; shielded by the ring anisotropy.
1.30 – 1.60 Broad Singlet2H

Exchangeable protons. Shift varies; often overlaps with ring protons.[4]
1.60 – 1.80 Multiplet~6HRing

Equatorial protons and the methine proton of the ring (

).
2.60 – 2.70 Multiplet (dq)1H

The chiral proton. Deshielded by the electronegative nitrogen atom.
¹³C NMR Data (100 MHz,

)
Chemical Shift (δ, ppm)Carbon TypeAssignment
19.8

Methyl group terminal carbon.
26.3, 26.5, 26.6

Cyclohexyl ring carbons (

).
29.5, 30.2

Cyclohexyl ring carbons (

).
45.2

Cyclohexyl methine carbon (

).
52.8

Chiral center carbon (

attached to N).

Application: Chiral Resolution Workflow

(S)-(+)-1-Cyclohexylethylamine is frequently employed to resolve racemic carboxylic acids. The mechanism relies on the formation of diastereomeric salts, which possess different physical properties (solubility), allowing separation via fractional crystallization.[5][6]

Mechanism of Action
  • Acid-Base Reaction: The chiral amine (Base) reacts with the racemic acid (Acid) to form two diastereomeric salts:

    • (S)-Amine[1][2][3][5][7] · (R)-Acid[5][7]

    • (S)-Amine[1][2][3][5][7] · (S)-Acid[5][7]

  • Solubility Differential: These salts are diastereomers, not enantiomers.[5][6] They have distinct lattice energies and solubilities in solvents like ethanol, methanol, or acetone.

  • Separation: One salt crystallizes preferentially.

Experimental Workflow Diagram

ChiralResolution Racemate Racemic Acid Mixture (R-Acid + S-Acid) Reaction Salt Formation (Reflux in EtOH/MeOH) Racemate->Reaction ResolvingAgent (S)-(+)-1-Cyclohexylethylamine (Chiral Base) ResolvingAgent->Reaction Diastereomers Mixture of Diastereomeric Salts [(S)-Base·(R)-Acid] + [(S)-Base·(S)-Acid] Reaction->Diastereomers Crystallization Fractional Crystallization (Cooling/Seeding) Diastereomers->Crystallization SolidSalt Solid Precipitate (Less Soluble Diastereomer) Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor (More Soluble Diastereomer) Crystallization->MotherLiquor Remains in solution AcidHydrolysis Acid Hydrolysis (Add dilute HCl) SolidSalt->AcidHydrolysis Extraction Extraction (Organic Solvent) AcidHydrolysis->Extraction PureAcid Resolved Pure Acid (e.g., (R)-Acid) Extraction->PureAcid Organic Layer RecoveredAmine Amine Salt in Aqueous Layer (Recycle via NaOH) Extraction->RecoveredAmine Aqueous Layer

Figure 1: Workflow for the resolution of a racemic acid using (S)-(+)-1-Cyclohexylethylamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325951, (S)-1-Cyclohexylethanamine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (S)-(+)-1-Cyclohexylethylamine Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for solvent reference standards).

Sources

Methodological & Application

Part 1: Strategic Overview & Technical Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (S)-(+)-1-Cyclohexylethylamine

1.1 The Target Molecule (S)-(+)-1-Cyclohexylethylamine (CAS: 17430-98-7) is a critical chiral building block in drug discovery.[1][2] Unlike its aromatic precursor, (S)-1-phenylethylamine, the cyclohexyl variant offers a distinct steric profile (larger cone angle) and lacks


-

stacking capability, making it invaluable for modulating the lipophilicity and metabolic stability of pharmaceutical candidates.[1] It is frequently employed as a chiral auxiliary in asymmetric synthesis and as a resolving agent for acidic racemates.

1.2 Synthetic Strategy: Catalytic Hydrogenation While resolution of racemic mixtures is possible, the most atom-efficient and scalable route is the stereoretentive catalytic hydrogenation of commercially available (S)-(-)-1-phenylethylamine.

Critical Engineering Challenge: The primary challenge is chemoselectivity. We must saturate the aromatic ring (requiring high energy/pressure) while preventing hydrogenolysis of the benzylic C-N bond.[1]

  • Palladium (Pd/C): Poor choice.[1] Favors hydrogenolysis, cleaving the amine to form ethylcyclohexane and ammonia.[1]

  • Rhodium (Rh/C) or Ruthenium (Ru/C): Optimal choice.[1] These catalysts favor ring saturation over C-N bond cleavage under controlled acidic conditions.

1.3 Stereochemical Integrity This transformation is stereoretentive. The spatial arrangement of the chiral center is not disturbed by the reduction of the remote aromatic ring.

  • Starting Material: (S)-(-)-1-Phenylethylamine[1]

  • Product: (S)-(+)-1-Cyclohexylethylamine[1][2][3][4][5]

  • Note: The sign of optical rotation inverts from (-) to (+) despite the configuration (S) remaining unchanged.[1] This is a common source of confusion; do not interpret the sign flip as inversion of configuration.

Part 2: Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competing pathways. The success of this protocol relies on suppressing the "Red Path" (Hydrogenolysis) and maximizing the "Green Path" (Ring Saturation).[1]

ReactionPathways Start (S)-1-Phenylethylamine (Aromatic, Chiral) Intermediate Metal-Complexed Intermediate Start->Intermediate Adsorption on Catalyst Product (S)-1-Cyclohexylethylamine (Target, Saturated) Intermediate->Product Rh/C or Ru/C Ring Reduction (Preferred) SideProduct Ethylcyclohexane + NH3 (Dead End) Intermediate->SideProduct Pd/C C-N Hydrogenolysis (Avoid)

Figure 1: Mechanistic divergence in benzylamine hydrogenation. Rhodium catalysts minimize the hydrogenolysis pathway shown in red.

Part 3: Detailed Experimental Protocol

Safety Warning: This protocol involves high-pressure hydrogen gas (flammable/explosive) and pyrophoric catalysts.[1] All operations must be performed in a rated high-pressure autoclave located behind a blast shield.

Materials & Equipment
ComponentSpecificationRole
Precursor (S)-(-)-1-Phenylethylamine (>99% ee)Starting Material
Catalyst 5% Rhodium on Carbon (Rh/C)Selective Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Additive Glacial Acetic Acid (1.0 equiv)Protonation Agent*
Reactor 300 mL Hastelloy/SS AutoclaveHigh-Pressure Vessel

*Expert Insight: Protonating the amine prevents it from poisoning the catalyst surface and reduces the basicity, which further suppresses hydrogenolysis.

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the autoclave with Nitrogen (

    
    ) to remove oxygen.
    
  • Under a gentle

    
     stream, charge the vessel with 5% Rh/C  (5 wt% loading relative to substrate). Example: For 10g amine, use 0.5g catalyst.[1]
    
    • Caution: Dry Rh/C can ignite in air. Keep wet or under inert gas.

Step 2: Substrate Addition

  • Dissolve 12.1 g (0.1 mol) of (S)-1-Phenylethylamine in 100 mL Methanol .

  • Add 6.0 g (0.1 mol) Glacial Acetic Acid carefully (exothermic).

  • Transfer the solution into the autoclave.

Step 3: Hydrogenation

  • Seal the reactor. Purge three times with

    
     (10 bar), then three times with Hydrogen (
    
    
    
    ) (10 bar).
  • Pressurize to 50 bar (725 psi) with

    
    .
    
  • Heat the mixture to 60°C with vigorous stirring (>800 rpm). Mass transfer is critical here.

  • Monitor

    
     uptake. Reaction is complete when uptake ceases (typically 4–8 hours).[1]
    

Step 4: Workup & Isolation

  • Cool reactor to room temperature and carefully vent

    
    . Purge with 
    
    
    
    .
  • Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out on the filter paper (fire hazard).

  • Concentrate the filtrate (containing the acetate salt) via rotary evaporation.

  • Basification: Dissolve residue in minimal water, cool to 0°C, and add 50% NaOH solution until pH > 12.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry combined organics over

    
    , filter, and evaporate to yield the crude oil.
    

Step 5: Distillation (Purification) [1]

  • Perform vacuum distillation.[6]

  • Collect fraction boiling at 60°C / 12 mmHg .

  • Yield Expectation: 85–92%.

Part 4: Quality Control & Self-Validation

To ensure the protocol was successful, you must validate three parameters: Chemical Purity, Enantiomeric Excess (ee), and Absolute Configuration.[1]

Analytical Logic Flow

QC_Workflow Sample Isolated Product GC GC-MS / NMR Sample->GC Check Purity ChiralHPLC Chiral HPLC/GC Sample->ChiralHPLC Check ee% Polarimetry Polarimetry Sample->Polarimetry Check Sign (+) Decision Validation Check GC->Decision ChiralHPLC->Decision Polarimetry->Decision Pass Release Batch (S)-(+) Decision->Pass >98% Purity >99% ee (+) Rotation Fail Reprocess/Reject Decision->Fail Impure or Racemic

Figure 2: Quality Control Decision Matrix.

Specification Table
ParameterAcceptance CriteriaMethodNotes
Appearance Clear, colorless liquidVisualYellowing indicates oxidation.
Optical Rotation

(neat)
PolarimetryCritical: Must be positive (+).[1][4]
Enantiomeric Excess > 98%Chiral GCColumn: Cyclodextrin-based (e.g., Chirasil-Dex).
Refractive Index

RefractometerMatches literature standards.[1][4]
1H NMR Cyclohexyl protons (0.8-1.8 ppm)NMR (CDCl3)Confirm absence of aromatic signals (7.0-7.5 ppm).

Part 5: Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: Catalyst poisoning or insufficient

    
     pressure.
    
  • Fix: Ensure amine is distilled prior to use to remove trace sulfur/halogens. Increase pressure to 80 bar.

Issue: Low Yield (Hydrogenolysis)

  • Cause: Temperature too high or wrong catalyst.

  • Fix: Strictly maintain T < 65°C. Ensure Rh/C is used, not Pd/C. Add more acetic acid to buffer the pH.

Issue: Low Optical Rotation (Racemization)

  • Cause: While rare in hydrogenation, this suggests the starting material was impure or harsh conditions caused enolization-like mechanisms (unlikely for this substrate).[1]

  • Fix: If ee < 95%, perform a Chemical Resolution polish.[1]

    • Polishing Protocol: Dissolve impure amine in methanol. Add 1.0 equiv of (S)-(+)-Mandelic Acid . Crystallize the salt. The (S,S)-salt is generally less soluble.[1] Basify to recover upgraded amine.

References

  • Sigma-Aldrich. (S)-(+)-1-Cyclohexylethylamine Product Specification & Physical Properties.Link[1]

  • NIST Chemistry WebBook. (S)-1-Cyclohexylethylamine Thermochemical Data.[1][5]Link[1]

  • Rylander, P. N. Catalytic Hydrogenation over Platinum Metals.[1] Academic Press, 1967. (Seminal text describing the selectivity of Rh vs Pd for benzylamines).

  • ChemRxiv. Optimized Conditions for Hydrogenolysis Prevention. (Provides mechanistic insight into suppressing C-N cleavage). Link[1]

  • PubChem. Compound Summary: 1-Cyclohexylethylamine.[3][4]Link[1]

Sources

Application Notes and Protocols for Chiral Resolution via Diastereomeric Salt Formation with (S)-(+)-1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isolation of single enantiomers is a critical mandate in modern drug development and fine chemical synthesis, as the stereochemistry of a molecule is inextricably linked to its pharmacological activity and safety profile. Diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method for chiral resolution.[1][2] This document provides an in-depth technical guide on the principles and execution of this technique, specifically utilizing the versatile chiral resolving agent, (S)-(+)-1-Cyclohexylethylamine. This chiral amine is widely employed for the resolution of racemic acidic compounds due to its ability to form well-defined, crystalline diastereomeric salts.[3][4][5] We will explore the underlying chemical principles, provide a detailed, field-proven protocol for the resolution of a model racemic acid, and discuss critical parameters for process optimization.

Introduction: The Imperative of Chirality and the Logic of Resolution

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties in an achiral environment, making their separation a non-trivial challenge.[6][7] However, in a chiral environment, such as the human body, enantiomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for adverse effects.[8] Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs.

Diastereomeric salt resolution provides an elegant solution to this separation challenge. The core principle involves converting a pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single, pure enantiomer of a resolving agent.[9][10] Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent.[6] This crucial difference allows for their separation through fractional crystallization.[1][7] The process can be conceptually broken down into three main stages, as illustrated below.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Separation cluster_2 Stage 3: Liberation Racemic_Acid Racemic Acid (R-Acid + S-Acid) Diastereomeric_Salts Diastereomeric Salt Mixture (R-Acid, S-Base) + (S-Acid, S-Base) Racemic_Acid->Diastereomeric_Salts:w + Resolving_Agent (S)-1-Cyclohexylethylamine (S-Base) Resolving_Agent->Diastereomeric_Salts:w Crystallization Fractional Crystallization (Solvent System) Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Salt e.g., (R-Acid, S-Base) Crystallization->Less_Soluble Isolate Solid More_Soluble More Soluble Salt (in Mother Liquor) e.g., (S-Acid, S-Base) Crystallization->More_Soluble Isolate Filtrate Liberation_Solid Acid/Base Treatment Less_Soluble->Liberation_Solid Liberation_Liquid Acid/Base Treatment More_Soluble->Liberation_Liquid Pure_Enantiomer_1 Pure R-Acid Liberation_Solid->Pure_Enantiomer_1 Recovered_Agent_1 Recovered S-Base Liberation_Solid->Recovered_Agent_1 Pure_Enantiomer_2 Enriched S-Acid Liberation_Liquid->Pure_Enantiomer_2 Recovered_Agent_2 Recovered S-Base Liberation_Liquid->Recovered_Agent_2

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

(S)-(+)-1-Cyclohexylethylamine is a valuable resolving agent for several reasons. Its cyclohexyl group can promote crystallinity, and its primary amine provides a basic handle for salt formation with acidic compounds. It is commercially available in high enantiomeric purity, a prerequisite for any effective resolving agent.[5][11]

Experimental Protocol: Resolution of Racemic 2-Chloromandelic Acid

This protocol provides a representative, step-by-step methodology for the resolution of a racemic acid using (S)-(+)-1-Cyclohexylethylamine. The example is based on the successful resolution of halogenated mandelic acids.[3] Researchers should consider this a foundational protocol to be optimized for their specific substrate.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleComments
Racemic 2-Chloromandelic Acid≥98%Sigma-AldrichThe substrate to be resolved.
(S)-(+)-1-Cyclohexylethylamine≥99% eeSigma-Aldrich, TCIThe chiral resolving agent.[12]
Dichloromethane (DCM)ACS GradeFisher ScientificSolvent for salt formation.
HexaneACS GradeVWRAnti-solvent to induce crystallization.
Hydrochloric Acid (HCl)2 M aq. solutionJ.T. BakerFor liberation of the resolved acid.
Sodium Hydroxide (NaOH)2 M aq. solutionEMD MilliporeFor recovery of the resolving agent.
Diethyl EtherACS GradeFisher ScientificExtraction solvent.
Anhydrous Magnesium SulfateLaboratory GradeAlfa AesarDrying agent.
Step 1: Diastereomeric Salt Formation and Crystallization

The causality behind this step is to create a supersaturated solution of the two diastereomeric salts from which the less soluble salt can selectively crystallize. The choice of solvent is paramount; an ideal system will maximize the solubility difference between the two diastereomers.[13] A common strategy involves dissolving the components in a "good" solvent (like DCM) and inducing crystallization by adding a "poor" or "anti-solvent" (like hexane).[3]

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve 1.0 equivalent of racemic 2-chloromandelic acid in a minimal amount of warm dichloromethane.

  • Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 1.0 equivalents of (S)-(+)-1-Cyclohexylethylamine in dichloromethane.

    • Expert Insight: Starting with 0.5 equivalents of the resolving agent (the Pope-Peachy method) can be more efficient. It ensures that only the desired enantiomer crystallizes as a salt with the resolving agent, leaving the other enantiomer of the acid in solution as a free acid, often enhancing the purity of the initial precipitate.

  • Salt Formation: Slowly add the amine solution to the stirred acid solution at room temperature. A precipitate may form immediately.

  • Induce Crystallization: Gently heat the mixture to ensure complete dissolution. Then, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid.

  • Cooling & Maturation: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Let the solution stand undisturbed for 12-24 hours to allow for complete crystallization. A slow cooling process is crucial for forming well-ordered crystals and achieving high diastereomeric purity.

Step 2: Isolation and Purification of the Diastereomeric Salt
  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small volume of a cold DCM/hexane mixture to remove residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Optional Recrystallization: To achieve higher enantiomeric purity, the isolated salt can be recrystallized using the same solvent system.[9] Dissolve the salt in a minimum of hot DCM and recrystallize by the slow addition of hexane and cooling.

Step 3: Liberation of the Enantiopure Acid

This step breaks the ionic bond of the salt to regenerate the free acid and the amine.[10]

  • Suspension: Suspend the dried, purified diastereomeric salt in water.

  • Acidification: Add 2 M HCl solution dropwise while stirring until the pH of the solution is ~1-2. This protonates the carboxylate, making the acid insoluble in water, while the amine remains in the aqueous phase as its hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated 2-chloromandelic acid into diethyl ether (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-chloromandelic acid.

Step 4: Recovery of the Chiral Resolving Agent

Recovering the expensive resolving agent is essential for process economy.[1]

  • Basification: Take the aqueous layer from Step 3, which contains the (S)-(+)-1-Cyclohexylethylamine hydrochloride. Cool it in an ice bath and slowly add 2 M NaOH solution until the pH is ~12-14.

  • Extraction: Extract the liberated free amine into diethyl ether (3 x volumes).

  • Drying & Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to recover the (S)-(+)-1-Cyclohexylethylamine. The recovered amine should be checked for purity before reuse.

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Purification cluster_liberation Enantiomer Liberation cluster_recovery Agent Recovery A1 Dissolve Racemic Acid in DCM B1 Mix Solutions: Form Diastereomeric Salts A1->B1 A2 Dissolve (S)-Amine in DCM A2->B1 B2 Heat to Dissolve B1->B2 B3 Add Hexane (Anti-solvent) B2->B3 B4 Slow Cool & Crystallize B3->B4 C1 Vacuum Filter Crystals B4->C1 C2 Wash with Cold Solvent C1->C2 D1 Suspend Salt in Water C1->D1 Proceed without recrystallization C3 Dry Crystals C2->C3 C4 Optional: Recrystallize C3->C4 C4->D1 D2 Add 2M HCl (pH 1-2) D1->D2 D3 Extract with Ether D2->D3 E1 Take Aqueous Layer D2->E1 Aqueous Phase D4 Dry & Evaporate D3->D4 D5 Pure Enantiomer D4->D5 E2 Add 2M NaOH (pH 12-14) E1->E2 E3 Extract with Ether E2->E3 E4 Dry & Evaporate E3->E4 E5 Recovered (S)-Amine E4->E5

Sources

The Cornerstone of Chirality: (S)-(+)-1-Cyclohexylethylamine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, where stereochemistry dictates biological activity, the demand for enantiomerically pure compounds is paramount. Among the arsenal of tools available to the synthetic chemist, chiral building blocks stand out for their ability to introduce stereogenic centers with precision and control. (S)-(+)-1-Cyclohexylethylamine has emerged as a versatile and indispensable chiral amine, serving as a critical component in the synthesis of complex molecular architectures destined for therapeutic applications.[1][2][3] Its unique structural features, combining a bulky cyclohexyl group with a chiral ethylamine moiety, provide exceptional stereochemical control in a variety of transformations, making it a cornerstone in the construction of single-enantiomer drugs.[1]

This technical guide provides an in-depth exploration of (S)-(+)-1-Cyclohexylethylamine as a chiral building block. We will delve into its fundamental properties, synthesis, and, most importantly, its practical applications in drug development, complete with detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this chiral amine in their synthetic endeavors.

Physicochemical and Identification Data

A thorough understanding of the physical and chemical properties of (S)-(+)-1-Cyclohexylethylamine is fundamental to its effective application in synthesis and purification.

PropertyValueSource(s)
Molecular Formula C₈H₁₇N[3][4]
Molecular Weight 127.23 g/mol [3][4]
CAS Number 17430-98-7[3][4]
Appearance Colorless to pale yellow liquid[3]
Density 0.856 g/mL at 25 °C[5]
Boiling Point 60 °C at 12 mmHg[6]
Refractive Index n20/D 1.4614[6]
Optical Purity (ee) ≥98.5%[6]
Solubility Miscible with most organic solvents, slightly soluble in water.[3]

Synonyms: (S)-(+)-alpha-Methylcyclohexanemethylamine, (1S)-1-cyclohexylethanamine.[3][4]

Synthesis of (S)-(+)-1-Cyclohexylethylamine

The enantiomerically pure form of 1-cyclohexylethylamine is most commonly obtained through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis via Reductive Amination

One of the most efficient methods for the synthesis of chiral amines is the reductive amination of a prochiral ketone.[7][8][9] In this approach, cyclohexyl methyl ketone is reacted with an ammonia source to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst to yield the desired (S)-enantiomer.

G ketone Cyclohexyl Methyl Ketone imine Prochiral Imine Intermediate ketone->imine Imine Formation (slight acid catalysis) ammonia Ammonia Source (e.g., NH₃, NH₄OAc) ammonia->imine product (S)-(+)-1-Cyclohexylethylamine imine->product Asymmetric Reduction catalyst Chiral Catalyst + H₂ (or hydride source) catalyst->product

Caption: Asymmetric Synthesis of (S)-(+)-1-Cyclohexylethylamine.

Protocol 2.1: Asymmetric Reductive Amination of Cyclohexyl Methyl Ketone

Objective: To synthesize (S)-(+)-1-Cyclohexylethylamine from cyclohexyl methyl ketone via asymmetric reductive amination.

Materials:

  • Cyclohexyl methyl ketone

  • Ammonium acetate (or another ammonia source)

  • Chiral Ruthenium or Iridium catalyst with a chiral diphosphine ligand (e.g., (S)-BINAP)

  • Hydrogen gas (H₂)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a high-pressure reactor, dissolve cyclohexyl methyl ketone (1.0 eq) and ammonium acetate (1.5 eq) in anhydrous methanol.

  • Add the chiral Ru or Ir catalyst (typically 0.01-0.1 mol%).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the recommended pressure for the chosen catalyst (e.g., 10-50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for 12-24 hours, or until reaction completion is confirmed by GC or TLC analysis.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford (S)-(+)-1-Cyclohexylethylamine as a colorless liquid.

  • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Chiral Resolution of Racemic 1-Cyclohexylethylamine

Chiral resolution is a classical and widely used technique for separating enantiomers.[10] It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]

G racemate Racemic (R/S)-1-Cyclohexylethylamine salts Diastereomeric Salts ((S)-Amine-(+)-Tartrate) ((R)-Amine-(+)-Tartrate) racemate->salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salts separation Fractional Crystallization (based on solubility) salts->separation s_salt Less Soluble (S)-Amine Salt separation->s_salt Precipitates r_salt More Soluble (R)-Amine Salt separation->r_salt Remains in solution basification Basification (e.g., NaOH) s_salt->basification product (S)-(+)-1-Cyclohexylethylamine basification->product

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Applications in Drug Development

(S)-(+)-1-Cyclohexylethylamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] Its primary applications include its use as a chiral auxiliary to control the stereochemistry of new chiral centers and as a resolving agent for racemic acids.

Application as a Chiral Auxiliary in Diastereoselective Alkylation

A powerful strategy in asymmetric synthesis is the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[11][12] (S)-(+)-1-Cyclohexylethylamine can be readily converted into a chiral amide, which can then be deprotonated to form a chiral enolate. The bulky cyclohexyl group of the auxiliary sterically shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, thereby leading to the formation of one diastereomer in excess.[13][14] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Protocol 3.1.1: Diastereoselective Alkylation of a Chiral Amide Derived from (S)-(+)-1-Cyclohexylethylamine

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid derivative using (S)-(+)-1-Cyclohexylethylamine as a chiral auxiliary.

Part A: Synthesis of the Chiral Amide

  • To a solution of (S)-(+)-1-Cyclohexylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the chiral amide, which can be purified by column chromatography if necessary.

Part B: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

  • Add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the chiral enolate.

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.[15][16][17] Purify the major diastereomer by column chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated amide in a suitable solvent (e.g., a mixture of THF and water).

  • Add a strong acid (e.g., 6 M H₂SO₄) or base (e.g., 6 M KOH) and heat the mixture to reflux for 12-24 hours to hydrolyze the amide.

  • After cooling, neutralize the reaction mixture and extract the liberated chiral auxiliary with an organic solvent for potential recovery.

  • Acidify the aqueous layer and extract the desired enantiomerically enriched carboxylic acid.

Application as a Resolving Agent for Chiral Acids

The basic nature of (S)-(+)-1-Cyclohexylethylamine makes it an excellent resolving agent for racemic carboxylic acids.[18] This is particularly relevant in the pharmaceutical industry, where many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, are chiral carboxylic acids where only one enantiomer possesses the desired therapeutic activity.[6]

Protocol 3.2.1: Chiral Resolution of Racemic Ibuprofen

Objective: To resolve racemic ibuprofen using (S)-(+)-1-Cyclohexylethylamine to isolate the pharmacologically active (S)-(+)-ibuprofen.

Materials:

  • Racemic ibuprofen

  • (S)-(+)-1-Cyclohexylethylamine

  • Methanol

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve racemic ibuprofen (1.0 eq) in methanol.

  • In a separate flask, dissolve (S)-(+)-1-Cyclohexylethylamine (0.5 eq) in methanol.

  • Slowly add the amine solution to the ibuprofen solution with stirring. A precipitate of the diastereomeric salt should form.

  • Heat the mixture to reflux to dissolve the salt, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt, ((S)-ibuprofen)-((S)-amine).

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • To improve the diastereomeric purity, the collected salt can be recrystallized from methanol.

  • Suspend the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is basic, liberating the (S)-(+)-1-Cyclohexylethylamine.

  • Extract the free amine with diethyl ether. The aqueous layer now contains the sodium salt of (S)-(+)-ibuprofen.

  • Acidify the aqueous layer with 2 M HCl to precipitate the (S)-(+)-ibuprofen.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain enantiomerically enriched (S)-(+)-ibuprofen.

  • The optical purity can be determined by polarimetry or chiral HPLC.[6]

Role in the Synthesis of Antiepileptic Drugs

Chiral amines are crucial intermediates in the synthesis of many central nervous system drugs. While direct synthesis of the antiepileptic drug (S)-Levetiracetam often employs other specific chiral auxiliaries, the principles of asymmetric synthesis and chiral resolution demonstrated with (S)-(+)-1-Cyclohexylethylamine are fundamental to the production of such enantiomerically pure drugs. The methodologies described above are representative of the synthetic strategies employed to access key chiral intermediates in the synthesis of a wide range of antiepileptic medications.

Conclusion

(S)-(+)-1-Cyclohexylethylamine is a powerful and versatile chiral building block with significant applications in drug development. Its utility as both a chiral auxiliary for inducing stereoselectivity and as a resolving agent for separating enantiomers makes it an invaluable tool for accessing enantiomerically pure pharmaceutical compounds. The protocols detailed in this guide provide a practical framework for researchers to effectively utilize this important chiral amine in their synthetic campaigns, ultimately contributing to the development of safer and more effective medicines.

References

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - ResearchGate. [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • resolution-08 - chemconnections. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • (S)-(+)-1-Cyclohexylethylamine (CAS No: 17430-98-7) API Intermediate Manufacturers. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure - ResearchGate. [Link]

  • ASYMMETRIC SYNTHESIS - IIP Series. [Link]

  • Asymmetric Synthesis. [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC. [Link]

  • Facile conversion of racemic ibuprofen to (S)-ibuprofen | Request PDF - ResearchGate. [Link]

  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - PMC - NIH. [Link]

  • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 - Semantic Scholar. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Publishing. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]

  • Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. [Link]

  • Enantioselective Synthesis of Angularly Substituted 1-Azabicylic Rings: Coupled Dynamic Kinetic Epimerization and Chirality Transfer - NIH. [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC - NIH. [Link]

  • (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem. [Link]

  • Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati - Beilstein Journals. [Link]

  • Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - PMC - NIH. [Link]

  • Research Status, Synthesis and Clinical Application of Antiepileptic Drugs. [Link]

  • A Short Review on the Synthetic Routes for the Antiepileptic Drug ( S )-Levetiracetam | Request PDF - ResearchGate. [Link]

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC - NIH. [Link]

Sources

Application Note: Fractional Crystallization of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the production of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is non-negotiable. While asymmetric synthesis and chiral chromatography (SMB) are powerful, fractional crystallization of diastereomeric salts remains the most cost-effective, scalable method for multi-kilogram to ton-scale resolution.

This guide details a robust, self-validating protocol for resolving racemic acids and bases. It moves beyond basic textbook descriptions to incorporate industrial optimization strategies, including the Pope-Peachey method and Dutch Resolution , ensuring high enantiomeric excess (


) and yield.

Theoretical Framework & Mechanism

The Principle of Solubility Differentiation

Enantiomers possess identical physical properties (solubility, melting point) in achiral environments, making separation by standard crystallization impossible. Reacting a racemic substrate (


)-A  with a pure chiral resolving agent (

)-B creates two distinct chemical entities (diastereomers):


Unlike enantiomers, Salt 1 and Salt 2 have different lattice energies and solubilities. The success of this protocol relies on maximizing the solubility difference (


) between the Less Soluble Diastereomer (LSD) and the More Soluble Diastereomer (MSD).
Thermodynamics vs. Kinetics
  • Thermodynamic Control: Slow cooling allows the system to reach equilibrium, favoring the formation of the most stable crystal lattice (usually the LSD).

  • Kinetic Control: Rapid precipitation may trap the MSD or impurities within the crystal lattice, lowering optical purity.

  • The Eutectic Limitation: If the eutectic composition of the diastereomeric pair is close to 50:50, separation via crystallization is thermodynamically impossible regardless of the solvent.

Phase 1: The Screening Protocol

Objective: Identify a resolving agent that yields a crystalline salt with a significant solubility difference.

Resolving Agent Selection

Do not rely on a single agent. Use a "family" approach (see Dutch Resolution in Section 5) to increase hit rates.

Target Racemate TypeRecommended Acidic Resolving AgentsRecommended Basic Resolving Agents
Racemic Amines Tartaric acid (and derivatives like DBTA, DTTA), Mandelic acid, Camphorsulfonic acid, N-Acetyl-L-leucine
Racemic Acids

-Phenylethylamine, Quinine, Brucine, Ephedrine, 1,2-Diaminocyclohexane
Racemic Alcohols Must be derivatized to hemiphthalate esters first(See Basic Agents)
Micro-Scale Screening Procedure (100 mg Scale)
  • Preparation: Place 0.5 mmol of racemate in 10 separate vials.

  • Addition: Add 0.5 mmol (1.0 eq) of a different resolving agent to each vial.

  • Solvent: Add solvent (e.g., Ethanol, MeOH, or IPA) dropwise with heating until dissolved.

    • Note: If salt precipitates immediately, add more solvent and heat to reflux.

  • Cooling: Allow vials to cool slowly to room temperature (RT) over 4 hours.

  • Evaluation:

    • No Crystals: Solution is too dilute or salt is too soluble. Evaporate 50% solvent.

    • Oil/Gum: "Oiling out" indicates a metastable amorphous phase. Re-heat and seed, or change solvent (try EtOAc/EtOH mixtures).

    • Crystals: Filter and analyze the solid via Chiral HPLC.

  • Success Criteria: A "Hit" is defined as a solid with yield >30% and

    
     >60% in the first pass.
    

Phase 2: Optimization & The Pope-Peachey Method

Objective: Reduce cost and improve efficiency for scale-up.

Standard resolution uses 1.0 equivalent of the expensive chiral resolving agent. The Pope-Peachey method replaces half of the chiral agent with a cheap, achiral acid/base (e.g., HCl or NaOH).

Mechanism:


[1]

The LSD forms with the chiral agent and precipitates. The MSD stays in solution as the highly soluble hydrochloride salt. This sharpens the solubility difference.

Protocol: Pope-Peachey Optimization[2]
  • Stoichiometry: Mix 1.0 mol Racemate + 0.5 mol Resolving Agent + 0.5 mol Achiral Counter-ion.

  • Solvent System: Use a solvent where the chiral salt is sparingly soluble, but the achiral salt is highly soluble (e.g., Acetone/Water mixtures).

  • Crystallization: Heat to dissolution, cool to nucleation temperature, seed with pure LSD (if available), and cool to final isolation temperature.

Advanced Strategy: Dutch Resolution

Objective: Overcome "Stubborn" Racemates that fail to crystallize.

If single agents fail, employ Dutch Resolution .[2] This involves using a mixture of structurally related resolving agents (e.g., a mix of Mandelic acid derivatives).

  • Why it works: In the mother liquor, the presence of multiple similar agents inhibits the nucleation of the undesired MSD (nucleation inhibition) while allowing the LSD to crystallize. It exploits the "confusion" of the liquid phase to stabilize the solid phase.

Detailed Experimental Workflow (Scale-Up)

Visualization of Workflow

The following diagram outlines the decision logic for the resolution process.

G Start Racemic Mixture (1.0 eq) Screen Screening Phase (1.0 eq Agent) Start->Screen Eval Evaluate Solid (Yield & ee) Screen->Eval Hit Hit: ee > 60% Yield > 30% Eval->Hit Success Fail No Crystals / Oil / Low ee Eval->Fail Poor Result Opt Optimization Phase (Solvent & Stoichiometry) Hit->Opt Fail->Screen Change Agent/Solvent PP Pope-Peachey Method (0.5 eq Agent + 0.5 eq Achiral) Opt->PP Reduce Cost Cryst Scale-Up Crystallization (Controlled Cooling) Opt->Cryst Standard Route PP->Cryst Filt Filtration & Wash Cryst->Filt Check Check Purity (ee > 98%?) Filt->Check Recryst Recrystallization (Reflux in same solvent) Check->Recryst No (ee < 98%) Break Salt Breaking (Acid/Base Extraction) Check->Break Yes (ee > 98%) Recryst->Filt Final Pure Enantiomer Break->Final

Caption: Decision Logic for Fractional Crystallization. Green nodes indicate success states; red indicates the Pope-Peachey optimization path.

Step-by-Step Protocol (10g Scale)

Materials:

  • Racemic Substrate: 10.0 g

  • Resolving Agent: 1.0 equivalent (or 0.5 eq for Pope-Peachey)

  • Solvent: Determined from screening (Common: Ethanol, 95% EtOH, Isopropanol, Acetone)

  • Equipment: Jacketed reactor with overhead stirrer, vacuum filtration setup.

Procedure:

  • Dissolution: Charge the reactor with racemate and solvent (approx. 5-10 volumes). Heat to

    
     (typically 
    
    
    
    C below boiling point).
  • Agent Addition: Add the resolving agent. Stir until clear. If not clear, add minimal solvent until dissolution is complete.

  • Controlled Cooling (Critical):

    • Ramp down temperature at

      
      C/min.
      
    • Seeding: At the metastable limit (usually

      
      C below saturation temperature), add 0.1% w/w pure seed crystals of the LSD.
      
    • Note: Seeding prevents "crashing out" and ensures the correct polymorph forms.

  • Aging: Once the target temperature is reached (e.g.,

    
    C), stir for 2-4 hours to allow system equilibration (Ostwald ripening).
    
  • Filtration: Filter the slurry under vacuum.

    • Wash: Wash the cake with cold solvent (same composition as mother liquor). Do not over-wash, or yield will suffer.

  • Analysis: Dry a small sample and check

    
     via Chiral HPLC.
    
    • Target: If

      
      , proceed to Salt Breaking.
      
    • Target: If

      
      , perform a recrystallization (dissolve salt in hot solvent, cool, filter).
      
Salt Breaking (Recovery)
  • Suspend the purified diastereomeric salt in water/DCM (biphasic mixture).

  • For Acidic Drugs: Add 1M HCl until pH < 2. The chiral acid stays in DCM; the resolving amine goes to the aqueous layer (or vice versa depending on the agent).

  • For Basic Drugs: Add 1M NaOH until pH > 12.

  • Separate layers. Wash the organic layer with brine, dry over MgSO

    
    , and evaporate to yield the pure enantiomer.
    

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Phase separation occurs before crystallization.The temperature is above the melting point of the solvated salt. Action: Use a lower boiling solvent or add a seed crystal at a higher temperature.
Low Yield High solubility of the LSD.Action: Cool to lower temperature, use an anti-solvent (e.g., add Hexane to EtOAc), or use the Pope-Peachey method to salt out the MSD.
Low ee Co-crystallization of MSD or inclusion of mother liquor.Action: Slower cooling rate. Improve washing step. Recrystallize the salt.
Polymorphism Inconsistent results between batches.Action: Strictly control the seeding temperature and polymorphic form of the seeds.

References

  • Pasteur, L. (1853).[3] Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Historical Foundation).

  • Pope, W. J., & Peachey, S. J. (1899). The Application of Powerful Optically Active Acids to the Resolution of Feebly Basic Substances. Journal of the Chemical Society, Transactions. Link

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution).[2] Angewandte Chemie International Edition. Link

  • Kozma, D. (2001).
  • Faigl, F., et al. (2010). Separation of Enantiomers by Crystallization.[1][3][4][5][6][7][8][9] In: Comprehensive Chirality. Elsevier.

  • Gou, S., et al. (2013). Resolution of alpha-phenylethylamine by diastereomeric salt formation. Journal of Chemical Education. Link

Sources

Application of (S)-(+)-1-Cyclohexylethylamine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-(+)-1-Cyclohexylethylamine in Agrochemical Synthesis

Abstract

The agrochemical industry is undergoing a "Chiral Switch," moving from racemic mixtures to single-enantiomer formulations to reduce environmental load and dosage rates. (S)-(+)-1-Cyclohexylethylamine (CHEA) (CAS: 17430-98-7) has emerged as a critical tool in this transition. Unlike its aromatic analog (1-phenylethylamine), CHEA offers a unique steric profile due to the flexible cyclohexyl ring, often yielding superior diastereomeric salt crystallinity. This guide details the application of (S)-CHEA as a resolving agent for acidic herbicides and as a chiral building block for carboxamide fungicides.

Part 1: The Mechanism of Action

(S)-CHEA functions through two primary mechanisms in agrochemistry:

  • Diastereomeric Discrimination (Resolution): It reacts with racemic acidic intermediates (e.g., 2-aryloxypropionic acids) to form diastereomeric salts. The solubility difference between the

    
    -salt and 
    
    
    
    -salt allows for separation via fractional crystallization.[1][2]
  • Nucleophilic Asymmetric Induction (Synthesis): It serves as a chiral nucleophile, reacting with achiral acid chlorides to generate optically active amides, a common pharmacophore in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Visualizing the Resolution Pathway

The following diagram illustrates the industrial workflow for resolving a racemic herbicide intermediate using (S)-CHEA.

ResolutionWorkflow Racemate Racemic Acidic Herbicide (±)-2-Aryloxypropionic Acid Reaction Salt Formation (Solvent: MeOH/Water or Toluene) Racemate->Reaction CHEA (S)-(+)-1-Cyclohexylethylamine (Resolving Agent) CHEA->Reaction Crystallization Fractional Crystallization (Cooling Ramp) Reaction->Crystallization Filtration Filtration Crystallization->Filtration SolidCake Solid Cake (S)-Acid • (S)-Amine Salt (Diastereomer A) Filtration->SolidCake Precipitate Filtrate Mother Liquor (R)-Acid • (S)-Amine Salt (Diastereomer B) Filtration->Filtrate Soluble Fraction Liberation Acidification (HCl) & Extraction SolidCake->Liberation Recovery Basification (NaOH) & Recovery Liberation->Recovery FinalProduct Pure (S)-Herbicide Active Liberation->FinalProduct RecycledAmine Recycled (S)-CHEA Recovery->RecycledAmine RecycledAmine->Reaction Recycle Loop

Figure 1: Workflow for the optical resolution of acidic herbicides using (S)-CHEA via diastereomeric salt formation.

Part 2: Experimental Protocols

Protocol A: Resolution of 2-(4-Chlorophenoxy)propionic Acid

Target Application: Synthesis of precursors for chiral phenoxy-herbicides.

Rationale: The cyclohexyl group of (S)-CHEA creates a "handshake" fit with the hydrophobic aryl group of the acid, often resulting in a sharper solubility curve than phenyl-based amines.

Materials:

  • Racemic 2-(4-chlorophenoxy)propionic acid (1.0 eq)

  • (S)-(+)-1-Cyclohexylethylamine (0.6 eq) [Note: Using 0.5-0.6 eq exploits "Method of Half-Quantities" to maximize enantiomeric purity]

  • Solvent: 2-Propanol/Water (80:20 v/v)

Step-by-Step Procedure:

  • Dissolution: Charge the racemic acid (100 g) into the solvent (500 mL) at 75°C. Ensure complete dissolution.

  • Addition: Add (S)-CHEA (38.2 g) dropwise over 20 minutes. Maintain temperature >70°C to prevent premature precipitation.

  • Nucleation: Cool slowly to 60°C. Seed with pure

    
    -salt crystals if available.
    
  • Crystallization Ramp: Cool to 15°C at a rate of 5°C/hour. Stir for 2 hours at 15°C.

  • Filtration: Filter the white crystalline salt. Wash with cold 2-propanol (50 mL).

    • Checkpoint: The solid is the

      
      -Acid • 
      
      
      
      -Amine salt.[3][4][5][6][7]
  • Liberation (Acid Recovery): Suspend the salt in water (200 mL). Add HCl (1M) until pH < 2. Extract the liberated oil with Ethyl Acetate. Dry and evaporate to yield (S)-acid.

  • Amine Recovery (Crucial for Cost): The aqueous layer contains (S)-CHEA hydrochloride. Add NaOH (50%) until pH > 12. Extract the free amine with Toluene for reuse.

Data Specification:

Parameter Value
Yield (Salt) 42-45% (Theoretical Max 50%)
Enantiomeric Excess (ee) >96% (after one recrystallization)

| Recovery of Resolving Agent | >90% |[3][8]

Protocol B: Asymmetric Synthesis of Chiral Carboxamide Fungicides

Target Application: Synthesis of novel SDHI (Succinate Dehydrogenase Inhibitor) analogs.[9]

Rationale: Many modern fungicides require a chiral amide moiety to fit the binding pocket of the fungal enzyme. (S)-CHEA acts as the chiral building block.[5]

Step-by-Step Procedure:

  • Activation: Dissolve the pyrazole-4-carboxylic acid precursor (1.0 eq) in Dichloromethane (DCM). Add Thionyl Chloride (1.2 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.

  • Coupling: Cool the acid chloride solution to 0°C.

  • Addition: Add a mixture of (S)-CHEA (1.0 eq) and Triethylamine (1.2 eq) in DCM dropwise.

    • Exothermic Control: Maintain internal temperature < 5°C to prevent racemization.

  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl, then sat. NaHCO₃.

  • Purification: Recrystallize from Ethanol/Heptane.

Part 3: Analytical Validation

To ensure the protocol's success, the enantiomeric excess (ee) must be calculated using the formula:



Recommended HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).

References

  • NIST Chemistry WebBook. (2023). (S)-(+)-1-Cyclohexylethylamine Standard Reference Data. Retrieved from [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Contextual grounding for the "Method of Half-Quantities" protocol).
  • Yuan, G., et al. (2024).[10] Enantioselective synthesis of chiral amides by carbene insertion. Nature Communications. Retrieved from [Link]

Sources

AN-2026: Enantioselective Recognition and Quantification of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Imperative

In modern drug development, the FDA’s 1992 policy statement on stereoisomeric drugs established a non-negotiable standard: enantiomers must be treated as distinct biological entities. Approximately 40% of marketed drugs contain chiral amine moieties. The physiological divergence between enantiomers—where one isomer provides therapeutic efficacy (eutomer) and the other potentially causes toxicity (distomer)—necessitates rigorous separation and quantification methods.[1][2][3]

This guide provides two validated workflows for the enantioselective recognition of chiral amines:

  • Direct Analysis: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).[1]

  • Indirect Analysis: Derivatization using Marfey’s Reagent (FDAA) for resolution on achiral C18 columns.

Theoretical Framework: Mechanisms of Recognition[4]

The Dalgliesh Three-Point Interaction Model

The fundamental principle governing chiral recognition is the "Three-Point Interaction" model proposed by C.E. Dalgliesh (1952). For a chiral stationary phase (Host) to discriminate between two enantiomers (Guests), there must be a minimum of three simultaneous molecular interactions, at least one of which is stereochemically dependent.[4][5]

Key Interaction Types:

  • Hydrogen Bonding: Critical for amines (proton donors/acceptors).

  • 
     Stacking:  Interaction between aromatic rings in the analyte and the CSP (e.g., phenylcarbamates).
    
  • Steric Hindrance: Physical exclusion of the "wrong" isomer from the chiral cavity.

  • Dipole-Dipole Interactions: Secondary stabilizing forces.

Visualization: The Recognition Mechanism

The following diagram illustrates the discrimination mechanism.[4][5] The "Eutomer" matches all three sites (A, B, C) on the host, creating a stable complex and longer retention time. The "Distomer" can only match two sites due to spatial mismatch, leading to weaker retention.

Dalgliesh_Model cluster_interactions Interaction Types Host Chiral Selector (CSP) [Sites: A, B, C] Enantiomer_R R-Enantiomer (Matched) [Groups: A', B', C'] Host->Enantiomer_R  Perfect Fit   Enantiomer_S S-Enantiomer (Mismatched) [Groups: A', B', C'] Host->Enantiomer_S  Steric Clash   Result_R Strong Retention (3-Point Contact) Enantiomer_R->Result_R Result_S Weak Retention (2-Point Contact) Enantiomer_S->Result_S I1 H-Bonding I2 Pi-Pi Stacking I3 Steric Inclusion

Figure 1: Schematic of the Dalgliesh Three-Point Interaction Model requisite for chiral separation.

Protocol A: Direct Chiral HPLC (The Gold Standard)

Objective: Direct separation of primary, secondary, or tertiary amines without prior derivatization. Scope: Drug intermediates, final APIs, raw material screening.

Critical Parameters: The "Basic" Rule

Free amines are basic. Residual silanol groups (


) on silica-based columns are acidic. Without intervention, amines interact strongly with silanols, causing severe peak tailing  and loss of resolution.
  • Rule: You must use a basic additive in the mobile phase.

  • Standard Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.

Materials & Equipment
  • HPLC System: Binary pump, UV/Vis or DAD detector.

  • Column: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

    • Examples: Chiralpak AD-H, Chiralcel OD-H, or immobilized versions (IA, IB).

  • Mobile Phase: Hexane (HPLC Grade) / Isopropanol (IPA) or Ethanol.

  • Additive: Diethylamine (DEA), >99.5% purity.

Step-by-Step Workflow

Step 1: System Preparation

  • Flush system with 100% IPA to remove any reversed-phase solvents (water/acetonitrile).

  • Switch to Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) .

  • Equilibrate column at 1.0 mL/min for 30 minutes (or 10 column volumes).

  • Verify baseline stability at 254 nm (or

    
     of amine).
    

Step 2: Sample Preparation

  • Dissolve 1.0 mg of racemic amine in 1.0 mL of Mobile Phase .

    • Note: Do not dissolve in pure IPA if the run is 90% Hexane; this causes "solvent shock" and peak broadening.

  • Filter through a 0.45 µm PTFE syringe filter.

Step 3: Method Scouting (Screening) Run the following gradient of conditions if the standard (90:10) does not resolve:

Run IDMobile Phase (v/v)AdditiveRationale
A (Std) Hexane/IPA (90:10)0.1% DEAStandard starting point.
B (Polar) Hexane/Ethanol (90:10)0.1% DEAEthanol forms different H-bonds than IPA.
C (Dilute) Hexane/IPA (98:2)0.1% DEAIncreases retention for early eluters.
D (Conc) Hexane/IPA (50:50)0.1% DEADecreases retention for late eluters.

Step 4: Data Analysis Calculate Resolution (


) and Selectivity (

):


  • Acceptance Criteria:

    
     (Baseline separation).
    

Protocol B: Indirect Analysis via Marfey’s Reagent

Objective: Separation of amino acids or small amines in complex biological matrices (e.g., serum) where chiral columns are too expensive or prone to fouling. Mechanism: Marfey's Reagent (FDAA) reacts with the chiral amine to form a diastereomeric pair .[6] Diastereomers have different physical properties (hydrophobicity) and can be separated on a standard, inexpensive C18 column.

Reaction Scheme


Materials[8]
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Solvents: Acetone, 1M NaHCO3, 1M HCl, Acetonitrile (ACN), Water (0.1% TFA).

Step-by-Step Workflow

Step 1: Derivatization

  • Place 50 µL of sample (50 mM amine) in a 1.5 mL microcentrifuge tube.

  • Add 100 µL of 1% FDAA in Acetone .

  • Add 20 µL of 1M NaHCO3 . (pH must be basic for nucleophilic attack).

  • Incubate at 40°C for 60 minutes in a heating block.

  • Stop reaction: Add 20 µL of 1M HCl (neutralizes pH and quenches reaction).

  • Dilute with 200 µL Mobile Phase A (Water + 0.1% TFA).

Step 2: HPLC Analysis (Reverse Phase)

  • Mobile Phase A: Water + 0.1% TFA.[7]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[7]

  • Gradient: 10% B to 60% B over 40 minutes.

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).

Step 3: Elution Order Logic Typically, the L-L diastereomer elutes before the L-D diastereomer on C18 columns due to intramolecular hydrogen bonding reducing the hydrophobicity of the L-L adduct.

Method Development Decision Tree

Use this logic flow to determine the correct approach for your specific amine.

Method_Dev_Tree Start Start: Chiral Amine Sample Complexity Is the matrix complex? (e.g., Plasma, Urine) Start->Complexity Direct Path A: Direct Chiral HPLC Complexity->Direct No (Pure API) Indirect Path B: Derivatization (Marfey's) Complexity->Indirect Yes (Bio-fluid) Col_Select Select Polysaccharide Column (AD-H / OD-H) Direct->Col_Select Mobile_Select Mobile Phase: Hexane/IPA + 0.1% DEA Col_Select->Mobile_Select Check_Res Resolution > 1.5? Mobile_Select->Check_Res Success VALIDATED METHOD Check_Res->Success Yes Optimize Switch Alcohol (EtOH) or Column (Amylose <-> Cellulose) Check_Res->Optimize No Optimize->Mobile_Select React React with FDAA (40°C, 1hr, pH 8) Indirect->React Run_C18 Run on Standard C18 (Gradient ACN/Water) React->Run_C18 Run_C18->Success

Figure 2: Strategic decision tree for selecting the appropriate chiral analysis workflow.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interaction.Increase DEA/TEA concentration to 0.2%. Ensure column is fully equilibrated.
No Separation Insufficient chiral recognition.Switch Alcohol: Change IPA to Ethanol or Methanol. Ethanol often provides different selectivity due to conformational changes in the polysaccharide polymer.
Broad Peaks Solubility mismatch.Sample solvent must match mobile phase. Do not inject 100% ACN into a Hexane system.
Pressure Spike Salt precipitation.If switching from RP (buffer) to NP (Hexane), flush with 100% IPA first. Buffers are insoluble in Hexane.

References

  • FDA Policy Statement (1992). "FDA's policy statement for the development of new stereoisomeric drugs."[8][9][10] Chirality, 4(5), 338-340.[8] Link

  • Dalgliesh, C. E. (1952). "The optical resolution of aromatic amino-acids on paper chromatograms." Journal of the Chemical Society, 3940-3942. (Foundational paper on the Three-Point Interaction Model).
  • Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene."[11] Carlsberg Research Communications, 49, 591-596.

  • Bhushan, R., & Martens, J. (2003). "Marfey's reagent for chiral amino acid analysis: A review."[12] Biomedical Chromatography, 17(1), 1-14. Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard industry protocol for polysaccharide columns). Link

Sources

Troubleshooting & Optimization

Optimizing diastereomeric salt resolution conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereomeric Salt Resolution

  • Status: Operational

  • Operator: Senior Application Scientist (Chiral Technologies Division)

  • Subject: Optimization & Troubleshooting of Chiral Resolution

  • Case ID: DSR-OPT-2026

Introduction

Welcome to the technical support hub for chiral resolution. You are likely here because your resolution experiment has hit a wall—either the salt isn't forming, it’s "oiling out," or the enantiomeric excess (ee) is stalling.

Diastereomeric salt resolution is not merely about mixing an acid and a base; it is an exercise in supramolecular engineering . We are exploiting the subtle differences in lattice energy between two diastereomers (


-salt and 

-salt). The protocol below moves away from "spray-and-pray" screening to a rational, mechanistic approach grounded in phase equilibria and nucleation kinetics.

Module 1: Resolving Agent Selection (The Foundation)

Q: I have tried tartaric acid and mandelic acid, but I get no precipitate. How do I rationally select a resolving agent?

A: The failure to precipitate often stems from insufficient ionic driving force or poor packing efficiency.

1. The


pKa Rule (Thermodynamic Requirement) 
For a stable salt to form, the proton transfer must be energetically favorable.
  • Rule: The difference between the pKa of the basic analyte and the acidic resolving agent (or vice versa) must be

    
      (ideally 
    
    
    
    ).
  • Why? If

    
    , the equilibrium shifts toward the free species, leading to weak complexes or dissociation in solution.
    

2. The "Dutch Resolution" Approach (Packing Efficiency) If single agents fail, use the Family Approach (Dutch Resolution).

  • Concept: Instead of one agent, use a mixture of structurally related agents (e.g., mandelic acid +

    
    -methylmandelic acid + 
    
    
    
    -chloromandelic acid).
  • Mechanism: This encourages rapid nucleation. Once the crystal lattice forms, the specific resolving agent that fits best will dominate, or they will form a solid solution that crystallizes faster than a single pure agent could.

Analyte TypeRecommended Resolving Agent FamilypKa Range
Basic Amines Tartaric acid derivatives (DBTA, DTTA)3.0 - 3.5
Mandelic acid derivatives3.4 - 3.8
Camphorsulfonic acid (CSA)~1.2 (Strong)
Acidic Moieties

-Methylbenzylamine (PEA) family
9.0 - 9.5
Cinchona alkaloids (Quinine, Quinidine)8.0 - 9.0
Amino acid esters7.0 - 8.0

Module 2: Solvent & Solubility Engineering

Q: My reaction mixture turns into a sticky oil/gum instead of crystals. How do I fix "oiling out"?

A: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable zone width (MSZW) is too wide, and the system enters a region where the second liquid phase is more stable than the solid phase.

Troubleshooting Protocol:

  • Temperature Control: Oiling out often happens during rapid cooling.[1]

    • Fix: Implement a linear cooling ramp (e.g., 0.1 °C/min).

  • Supersaturation Management:

    • Fix: You are likely too concentrated. Dilute the system by 20% and retry.

  • The "Cloud Point" Method:

    • Heat the mixture until clear.

    • Add antisolvent dropwise until a faint turbidity (cloud point) persists.

    • Add a seed crystal immediately.

    • Cool extremely slowly.

Q: Which solvent system yields the best separation factors?

A: There is no universal solvent, but there is a universal logic: Solubility Parameter Matching .

  • Non-polar salts (e.g., amine + organic acid) often require polar protic solvents (Alcohols) to facilitate proton transfer but non-polar antisolvents to drive precipitation.

  • Water is a double-edged sword; it aids ionization but can solubilize the salt too well.

Visual Workflow: Solvent Screening Logic

SolventScreening Start Start: Solvent Selection SolubilityCheck Check Solubility of Salt Start->SolubilityCheck TooSoluble Too Soluble? (Yield < 50%) SolubilityCheck->TooSoluble Insoluble Insoluble? (No dissolution at reflux) SolubilityCheck->Insoluble Ideal Ideal Range (Soluble hot, insoluble cold) SolubilityCheck->Ideal Action1 Switch to less polar solvent or add Antisolvent (Hexane/MTBE) TooSoluble->Action1 Action2 Switch to polar solvent (MeOH, EtOH, Water) Insoluble->Action2 Action3 Proceed to Thermal Cycle Ideal->Action3 Action1->SolubilityCheck Re-test Action2->SolubilityCheck Re-test

Caption: Decision matrix for solvent selection based on thermal solubility profiles.

Module 3: Crystallization Dynamics & Optimization

Q: I have crystals, but the enantiomeric excess (ee) is stuck at 60%. Recrystallization isn't helping.

A: You are likely trapped at the Eutectic Composition .

The Science: In a binary phase diagram of diastereomers, there is a eutectic point where both salts crystallize simultaneously. If your starting composition is near this point, standard recrystallization will not improve purity.

Optimization Strategy:

  • The "Marckwald" Check (Stoichiometry):

    • Instead of 1.0 equivalent of resolving agent, use 0.5 equivalents .

    • Mechanism:[2][3] This forces the "tightest binding" enantiomer to react and crystallize first (Kinetic Control), leaving the other enantiomer as a free base in solution. This is often called the "Pope-Peachey" method.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic (Fast): Rapid cooling may trap impurities but yields the kinetically favored salt.

    • Thermodynamic (Slow): Long equilibration (aging/ripening) allows the crystal lattice to reorganize and exclude the wrong diastereomer.

    • Protocol: If ee is low, heat the suspension to near-reflux and let it cool over 12-24 hours .

Q: How do I know if I have a salt or just the free base?

A: IR Spectroscopy Validation.

  • Look for the Carbonyl Shift .

  • Carboxylic Acids:[4] The

    
     stretch shifts from ~1700-1730 cm
    
    
    
    (free acid) to ~1550-1610 cm
    
    
    (carboxylate anion) upon salt formation.
  • DSC (Differential Scanning Calorimetry): A true diastereomeric salt will have a distinct, sharp melting point different from either starting material.

Module 4: Post-Processing & Regeneration

Q: How do I recover my pure enantiomer and the resolving agent?

A: Efficient regeneration is critical for process economics.[5]

Regeneration Protocol:

  • Biphasic Extraction: Suspend the salt in water/DCM (or EtOAc).

  • pH Adjustment:

    • For Acidic Drugs: Add HCl until pH < 2. The drug partitions into organic; resolving agent (if amine) stays in water.

    • For Basic Drugs: Add NaOH until pH > 10. The drug partitions into organic; resolving agent (if acid) stays in water.

  • Recycling: The aqueous phase containing the resolving agent can be re-acidified or basified to recover the agent for the next batch.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 No Precipitate? Start->Issue1 Issue2 Oiling Out? Start->Issue2 Issue3 Low ee (<80%)? Start->Issue3 Sol1 Check Delta pKa > 2 Try Dutch Resolution Family Issue1->Sol1 Sol2 Reduce Concentration Add Seed Crystal Slower Cooling Issue2->Sol2 Sol3 Check Eutectic Point Try 0.5 eq. Agent (Pope-Peachey) Recrystallize from different solvent Issue3->Sol3

Caption: Diagnostic workflow for common failures in diastereomeric salt resolution.

References

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Seminal Text on Chiral Resolution).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Levilain, G., & Coquerel, G. (2010). "Pitfalls and Rewards of Preferential Crystallization." CrystEngComm.

  • Faigl, F., et al. (2010). "Separation of Diastereomers Taking Advantage for the Kinetic Control." Chirality.

Sources

Low enantiomeric excess in resolution of halogenated mandelic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers encountering difficulties in the chiral resolution of halogenated mandelic acids (e.g., 2-chloromandelic acid, 4-fluoromandelic acid).

Current Status:Operational Topic: Troubleshooting Low Enantiomeric Excess (ee) Ticket ID: HMA-RES-001

Executive Summary

Halogenated mandelic acids are critical chiral synthons (e.g., for Clopidogrel, cephalosporins). However, the electron-withdrawing nature of the halogen substituent (


, 

,

) significantly alters the acidity (

) and crystal packing compared to unsubstituted mandelic acid. This often leads to "The 50% Ceiling" —where yields stall or ee plateaus due to eutectic entrapment or kinetic seizure.

This guide provides root-cause analysis and self-validating protocols for overcoming low ee using Diastereomeric Crystallization , Co-Crystallization , and Biocatalysis .

Module 1: Classical Resolution & Co-Crystallization

Context: You are using a chiral base (Resolving Agent) to precipitate one enantiomer. Common Symptom: The crystals form, but ee remains stuck between 20-60% despite recrystallization.

Diagnostic Protocol: Why is my ee low?
SymptomProbable CauseCorrective Action
ee stuck at ~10-20% Eutectic Composition: You are operating near the eutectic point of the diastereomeric pair. Further crystallization only co-precipitates the other isomer.[1]Switch Solvent: Change from polar (EtOH) to non-polar (Toluene/EtOAc) to shift the eutectic point.
High Yield (>45%), Low ee Kinetic Entrapment: The counter-enantiomer is precipitating simply because it is supersaturated, not because it forms a stable salt.Thermodynamic Control: Re-heat the slurry to near-reflux and cool extremely slowly (1°C/hour) to allow Ostwald ripening.
No Precipitation Salt Instability: The halogen lowers the

of the acid, making the salt bond with weak amines (e.g., brucine) too labile.
Stronger Base/Co-Crystal: Switch to Levetiracetam (LEV) or Pregabalin . These form robust hydrogen-bond networks rather than simple ionic salts.
The "Golden Standard" Protocol: Levetiracetam Co-Crystallization

Recent breakthroughs indicate that standard amines (PEA) often fail with 2-Cl and 4-F derivatives due to weak ionic interactions. Levetiracetam (LEV) is the superior resolving agent for these specific substrates.

Step-by-Step Workflow:

  • Stoichiometry: Mix racemic 2-chloromandelic acid (2-ClMA) and (S)-Levetiracetam in a 1:1 molar ratio .

  • Solvent: Dissolve in Acetonitrile (ACN) (approx. 5 mL per gram of solid).

  • Dissolution: Heat to 65°C until clear.

  • Nucleation: Cool to -15°C. Crucial: Do not crash cool.

  • Harvest: Filter after 12-24 hours.

    • Target: (S)-2-ClMA co-crystallizes with (S)-LEV.[2][3]

    • Expected ee: >90% after one wash with cold diethyl ether.

Visual Troubleshooting Logic (DOT Diagram)

ResolutionLogic Start Start: Low ee Observed CheckYield Check Mass Yield Start->CheckYield HighYield Yield > 45% CheckYield->HighYield Impure Crystals LowYield Yield < 10% CheckYield->LowYield No Crystals KineticIssue Kinetic Entrapment (Precipitation too fast) HighYield->KineticIssue SolubilityIssue Salt too soluble or unstable LowYield->SolubilityIssue Action1 Action: Re-heat & Slow Cool (0.1°C/min) KineticIssue->Action1 Action2 Action: Switch Agent (Try Levetiracetam) SolubilityIssue->Action2

Figure 1: Decision matrix for troubleshooting classical resolution failures based on yield/ee correlation.

Module 2: Enzymatic Resolution (Biocatalysis)

Context: Using Lipases (e.g., Burkholderia cepacia, Candida antarctica) to hydrolyze an ester or transesterify the acid. Common Symptom: Reaction stalls at 30% conversion or ee degrades over time.

FAQ: Enzymatic Anomalies

Q: Why does my ee drop after reaching 95%? A: This is Product Inhibition or Reverse Reaction . As the concentration of the product (acid) increases, some lipases will catalyze the reverse esterification if water activity is not controlled.

  • Fix: Stop the reaction strictly at 40-45% conversion. Do not aim for 50%.

Q: The reaction is incredibly slow for 2-chloromandelic acid compared to unsubstituted mandelic acid. A: This is Steric/Electronic Hindrance . The ortho-chloro substituent interferes with the enzyme's active site (Kazlauskas's rule).

  • Fix: Switch from Hydrolysis (water solvent) to Transesterification (organic solvent like MTBE with vinyl acetate). The acyl-enzyme intermediate often tolerates steric bulk better in organic media.

Q: How do I control the pH drift? A: Halogenated mandelic acids are stronger acids (


) than mandelic acid (

). Hydrolysis rapidly drops pH, denaturing the lipase.
  • Fix: Use a pH-stat titrator to maintain pH 7.0 continuously, or use a high-molarity phosphate buffer (0.5 M).

Workflow: Lipase-Catalyzed Transesterification
  • Substrate: Methyl 2-chloromandelate (Ester).

  • Enzyme: Immobilized Lipase PS (Amano) or CAL-B.

  • Solvent: DIPE (Diisopropyl ether) or MTBE.

  • Acyl Donor: Vinyl Acetate (irreversible donor—produces acetaldehyde which evaporates, preventing reverse reaction).

  • Monitoring: HPLC on Chiralcel OD-H column.

Module 3: Advanced Techniques (Dutch Resolution)

Context: Single resolving agents (PEA, Ephedrine) fail to produce crystals. Technique: Dutch Resolution (Family Approach).

Concept: Instead of using one amine, use a mixture of three structurally related amines (e.g., phenylethylamine + p-methyl-PEA + p-nitro-PEA) in a 1:1:1 ratio. Mechanism: The impurities (the "wrong" enantiomer) struggle to fit into the complex crystal lattice formed by the "family" of resolving agents, while the "right" enantiomer fits more snugly. This suppresses nucleation of the unwanted diastereomer.

Module 4: Analytical Validation

Critical Warning: Halogenated mandelic acids are prone to Derivatization-Induced Racemization . If you derivatize with Diazomethane or acid-catalyzed methanol to check ee via GC/HPLC, the acidic conditions combined with the electron-withdrawing halogen can cause the alpha-proton to be labile, racemizing your sample during analysis.

Validation Protocol:

  • Direct Analysis: Use a Chiral HPLC column that accepts free acids (e.g., Chiralpak IC or AD-H with 0.1% TFA in mobile phase). Avoid derivatization if possible.

  • Optical Rotation Check: Always cross-reference HPLC ee with specific rotation

    
    .
    
    • Note: The sign of rotation often flips between the salt and the free acid. Ensure you are comparing apples to apples.

Analytical Workflow (DOT Diagram)

AnalyticalCheck Sample Resolved Sample (Salt or Acid) DirectHPLC Direct Chiral HPLC (Chiralpak IC/AD-H) Sample->DirectHPLC Preferred Deriv Derivatization (Methyl Ester) Sample->Deriv If GC required Safe Safe Analysis (0.1% TFA Mobile Phase) DirectHPLC->Safe Risk RISK: Racemization during esterification Deriv->Risk

Figure 2: Analytical workflow emphasizing the risk of derivatization-induced racemization.

References

  • Leyssens, T., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Crystal Growth & Design. Link

  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition. Link

  • Gotor, V., et al. (2005). Enzymatic resolution of mandelic acid derivatives. Tetrahedron: Asymmetry. Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Biocatalytic resolution of mandelic acid: Process design and optimization. Engineering in Life Sciences. Link

  • Profir, V. M., et al. (2023).[4] Population Balance Modeling of Diastereomeric Salt Resolution of 2-chloromandelic acid. Crystal Growth & Design. Link

Sources

Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists encountering "oiling out" (Liquid-Liquid Phase Separation, LLPS) during diastereomeric salt resolution. It prioritizes mechanistic understanding and actionable, self-validating protocols.

Topic: Mitigation of Liquid-Liquid Phase Separation (LLPS) in Chiral Resolution Target Audience: Process Chemists, Crystallization Scientists, Drug Development Researchers

Diagnostic & Root Cause Analysis (Troubleshooting)

Q1: How do I distinguish "oiling out" from normal precipitation or gelation?

A: Oiling out is a thermodynamic state where the solution separates into two liquid phases: a solute-lean bulk solvent and a solute-rich "oil" phase.[1][2][3][4]

  • Visual Diagnostic: Look for turbidity that resembles an emulsion (milky appearance) rather than discrete particles. Under a microscope, you will see spherical droplets that coalesce, unlike crystals which have defined edges.

  • Thermal Diagnostic: If you reheat the mixture, oil droplets typically redissolve at a specific temperature (the cloud point) distinct from the crystal dissolution temperature.

  • Impact: Unlike gelation (which is a kinetic trap forming a network), oiling out is a stable phase separation.[5] However, the oil phase often solidifies into an amorphous glass or impure solid, trapping the undesired diastereomer and ruining the chiral resolution (low diastereomeric excess, de).

Q2: Why does my diastereomeric salt oil out instead of crystallizing?

A: This occurs when the system enters a Liquid-Liquid Phase Separation (LLPS) region before it crosses the nucleation threshold for the solid crystal.

  • Mechanism: The Gibbs free energy of the "oil" phase is lower than that of the supersaturated homogeneous solution but higher than that of the crystalline solid. However, the kinetic barrier to form the oil (spinodal decomposition or binodal nucleation) is often much lower than the barrier to form an ordered crystal lattice.

  • Common Triggers:

    • High Supersaturation: Rapid cooling pushes the composition deep into the instable region where oiling is inevitable.[1]

    • Impurities: Reaction byproducts or the "wrong" diastereomer can act as "structure breakers," inhibiting the organization required for crystal nucleation.

    • Solvent "Middle Ground": Solvents that are moderately poor for the salt often exhibit a stable miscibility gap (LLPS region).

The Physics of Oiling Out: Phase Diagram & Control

To prevent oiling out, you must navigate the phase diagram to avoid the "Miscibility Gap" (LLPS region) while remaining in the Metastable Zone Width (MSZW) for crystallization.[3]

Visualization: The Crystallization vs. Oiling Out Phase Diagram[6][7]

PhaseDiagram HighTemp High Temperature (Homogeneous Solution) SolubilityCurve Solubility Curve (Saturation Limit) HighTemp->SolubilityCurve Cooling MSZW Metastable Zone (Crystal Growth Possible) SolubilityCurve->MSZW Supersaturation Increases LLPS_Boundary LLPS Boundary (Oiling Out Threshold) MSZW->LLPS_Boundary Critical Supersaturation (Avoid this!) Nucleation Crystal Nucleation MSZW->Nucleation Seeding Added Here OilRegion Oiling Out Region (Two Liquid Phases) LLPS_Boundary->OilRegion Phase Separation OilRegion->Nucleation Slow/Impure Solidification

Figure 1: Conceptual phase diagram illustrating the danger zone (LLPS Boundary) relative to the solubility curve. The goal is to induce nucleation within the Metastable Zone before crossing into the Oiling Out Region.

Mitigation Strategies & Solvent Selection[1][6][8][9][10][11][12]

Q3: How do I select a solvent to prevent oiling out?

A: Solvent choice dictates the width of the metastable zone and the presence of an LLPS region.

  • Dielectric Constant: Oiling out is common in solvents with intermediate polarity where the salt is "borderline" soluble.

  • Strategy: Move to the extremes.

    • Option A (High Solubility): Use a more polar solvent (e.g., Methanol, Water) to destabilize the oil phase, then use a controlled anti-solvent addition.

    • Option B (Low Solubility): Use a solvent mixture.[6] A small amount of a highly polar co-solvent (e.g., 5-10% Ethanol in Toluene) can disrupt the oil phase clusters without solubilizing the salt too much.

Q4: Can I recover a batch that has already oiled out?

A: Yes. Do not filter the oil.

  • Reheat: Heat the mixture until the solution becomes clear (homogeneous).

  • Temperature Cycle: Cool slowly to just above the temperature where oiling occurred previously.

  • Seed: Add seed crystals immediately.

  • Hold: Hold the temperature constant (isothermal) to allow the seeds to grow and consume the supersaturation, thereby lowering the concentration below the oiling-out threshold before further cooling.

Experimental Protocols

Protocol A: Determination of the Oiling Out Boundary (Cloud Point Method)

Use this protocol to map the "Danger Zone" before processing a large batch.

StepActionTechnical Rationale
1 Prepare 3-5 vials with varying concentrations of the diastereomeric salt (e.g., 50, 100, 150 mg/mL) in the target solvent.Establishes the concentration dependence of the phase separation.
2 Heat all vials until the solid fully dissolves and the solution is clear.Ensures a homogeneous starting point (Point 1 in Fig 1).
3 Cool the vials at a controlled rate (e.g., 1°C/min) while stirring.Rapid cooling can artificially widen the metastable zone, giving false data.
4 Observation: Record the temperature (

) where the solution turns milky/turbid without visible crystals.
This is the LLPS boundary. If crystals form directly, the system is stable.
5 Re-heat: Record the temperature (

) where the solution becomes clear again.
The hysteresis between

and

confirms LLPS vs. crystallization.
Protocol B: Optimized Seeding Protocol to Bypass LLPS

This is the "Gold Standard" method for avoiding oiling out in scale-up.

Prerequisites:

  • Known Solubility Curve.

  • Pure seed crystals of the desired diastereomer (finely milled).

Workflow:

  • Dissolution: Dissolve the racemic mixture and resolving agent at a temperature

    
     (approx. 10-15°C above the saturation temperature).
    
  • Initial Cooling: Cool the solution to the Seeding Temperature (

    
    ) .
    
    • Calculation:

      
       must be inside the Metastable Zone. Typically, 
      
      
      
      , where
      
      
      is 2–5°C.
    • Critical Check: Ensure

      
       is higher  than the Oiling Out temperature determined in Protocol A.
      
  • Seeding: Add 0.5 – 2.0 wt% of seed crystals.

    • Tip: Add seeds as a slurry in the solvent to prevent air entrapment.

  • Isothermal Hold: Hold the temperature at

    
     for 30–60 minutes.
    
    • Why? This allows the seeds to grow, depleting the supersaturation. As the concentration of the solute drops, the system moves away from the LLPS boundary (to the left in the phase diagram).

  • Controlled Cooling: Initiate a slow cooling ramp (e.g., 0.1 – 0.3°C/min) to the final isolation temperature.

    • Note: If you cool too fast, you generate supersaturation faster than the crystals can grow, risking a secondary excursion into the oiling out region.

References

  • Veverka, M., et al. (2013). "Oiling Out" in Crystallization of Active Pharmaceutical Ingredients.[7][8][9][10] Chemical Papers, 67(11).

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950.

  • Bonnett, P. E., et al. (2003). Solution Crystallisation of Organic Compounds: The Oiling-Out Problem. Chemical Engineering Science, 58(16).

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Library.

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

Sources

Validation & Comparative

Beyond Pasteur: A Comparative Guide to Chiral Amines for Carboxylic Acid Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Protocol Guide.

Introduction: The "S" Factor in the Age of Asymmetric Synthesis

Despite the exponential growth of asymmetric catalysis and chiral chromatography, classical resolution via diastereomeric salt crystallization remains the workhorse of pharmaceutical manufacturing. It accounts for an estimated 65% of chiral drugs produced on a multi-ton scale.

Why? Scalability and Cost.

However, the success of a resolution hangs on a single, often unpredictable variable: the Solubility Ratio (S) of the two diastereomeric salts (


). A high 

-factor (

) indicates an easy separation; a low

-factor (

) often spells failure.[1]

This guide moves beyond simple lists of bases. We compare the "Workhorse" (Synthetic Amines) against the "Specialists" (Natural Alkaloids) and introduce the Dutch Resolution strategy to engineer the


-factor when single agents fail.

The Contenders: Synthetic vs. Natural Chiral Amines[2]

The choice of resolving agent is a trade-off between structural rigidity (for recognition) and molecular weight (atom economy).

Table 1: Comparative Matrix of Common Chiral Amines
Feature

-Phenylethylamine (PEA)
Cinchona Alkaloids (Quinine/Quinidine) Brucine / Strychnine
Type SyntheticNatural (Bark extract)Natural (Seeds)
Availability Both enantiomers (

) cheap & pure.[1]
Pseudo-enantiomers available (e.g., Quinine/Quinidine).[1]Single enantiomer dominant.[1]
Atom Economy High (MW ~121 g/mol ).[1]Medium (MW ~324 g/mol ).[1]Low (MW ~394 g/mol ).[1]
Resolvability Excellent for small, rigid acids (e.g., Ibuprofen).[1]Excellent for bulky, complex acids.[1]High, but often forms solvates.[1]
Toxicity Moderate (Standard irritant).[1]Low/Moderate (History of medicinal use).High (LD50 ~50 mg/kg).[1] Dangerous.
Stability Very High.[1] Recyclable >95%.[1][2]Good, but sensitive to light/oxidation.[1]Good.
Cost $ (Commodity chemical).[1]

$
(Fluctuates with harvest).[1]

Deep Dive: The Industrial Standard ( -Phenylethylamine)[1]

Case Study: Resolution of Ibuprofen


-Phenylethylamine (PEA) is the industry standard for resolving 2-arylpropionic acids (Profens).[1] Its rigid phenyl ring and primary amine group create a strong hydrogen-bonding network essential for differential crystallization.[1]
Performance Data (Ibuprofen Resolution)
  • Substrate: Racemic Ibuprofen.[1]

  • Resolving Agent: (

    
    )-(-)-
    
    
    
    -Phenylethylamine.[1]
  • Solvent: Isopropanol or Ethanol (95%).

StepYield (%)Enantiomeric Excess (% ee)Notes
Initial Salt Formation 71%89%Fast crystallization.[1]
Recrystallization 1 55%95%Critical purification step.[1][2]
Recrystallization 2 42%>99.5%Final drug-grade purity.[1][2]

Mechanistic Insight: The (


)-PEA forms a less soluble salt with (

)-Ibuprofen.[1] The success relies on the "conglomerate" nature of the salt in specific solvents, where the crystal lattice packing is significantly denser for the (

)-salt than the (

)-salt.

The "Dutch Resolution" Strategy: When Single Agents Fail

When a single amine yields an amorphous precipitate or poor


-factor, most chemists switch to a completely different base.[1] This is a mistake. 

The Dutch Resolution (pioneered by Kellogg et al.) suggests using a family of structurally related resolving agents (e.g., PEA + a small amount of a derivative).

The Mechanism: Nucleation Inhibition

In a racemic mixture, the "wrong" diastereomer can crystallize prematurely, ruining purity. Adding a structurally similar impurity (a "family member") specifically inhibits the nucleation of the more soluble (undesired) salt, while leaving the less soluble (desired) salt unaffected. This artificially widens the metastable zone.

DutchResolution Racemate Racemic Acid (Target) Mix Mixture Formation Racemate->Mix AgentA Resolving Agent A (Main) AgentA->Mix AgentB Resolving Agent B (Additive <10%) AgentB->Mix Family Member Inhibition Nucleation INHIBITED AgentB->Inhibition Salt1 Desired Salt (Less Soluble) Mix->Salt1 Crystallizes Purely Salt2 Undesired Salt (More Soluble) Mix->Salt2 Inhibition->Salt2 Blocks Growth

Figure 1: The Dutch Resolution concept. A "family member" additive selectively inhibits the nucleation of the undesired salt, improving the purity of the desired crystals.

Experimental Protocol: The 3-Stage Screening Workflow

Do not rely on trial and error. Use this self-validating workflow to select the optimal amine.

Stage 1: The Solubility Screen (The "S" Check)
  • Prepare 0.1 mmol of racemic acid in 4 vials.

  • Add 0.5 equivalents of 4 different chiral amines (e.g., PEA, Cyclohexylethylamine, Quinine, Phenylglycinol).

    • Why 0.5 eq? This is "Method of Half-Quantities."[1] It forces the acid enantiomers to compete for the limited base.

  • Add solvent (Ethanol or MeOH) to dissolve with heating.[1]

  • Cool slowly.

    • Result A: Solid forms

      
       Filter and check ee% of solid (and mother liquor).
      
    • Result B: No solid

      
       Add anti-solvent (Hexane) or try different solvent.
      
Stage 2: Optimization (The Solvent Scan)

Once a "hit" (ee > 60%) is found in Stage 1:

  • Scale to 1.0 mmol .

  • Test 3 solvents: Protic (EtOH), Aprotic Polar (Acetone), Aprotic Non-polar (Toluene).[1]

  • Goal: Maximize Yield without sacrificing ee%.

Stage 3: Dutch Resolution Tweak (If ee% plateaus < 90%)
  • If using PEA, add 5-10 mol% of a structurally related amine (e.g.,

    
    -Cl-PEA or 1-phenylpropylamine).[1]
    
  • Repeat crystallization.[1][2][3] The additive often suppresses the co-crystallization of the impurity.

Workflow Start Start: Racemic Acid Screen Stage 1: Half-Quantity Screen (0.5 eq Base) Start->Screen Check Crystals Formed? Screen->Check Analyze Analyze Purity (ee%) Check->Analyze Yes Switch Switch Base / Solvent Check->Switch No Decision ee% > 90%? Analyze->Decision Switch->Screen Scale Scale Up (Recycle Mother Liquor) Decision->Scale Yes Dutch Stage 3: Dutch Resolution (Add 5% Family Member) Decision->Dutch No (Plateau) Dutch->Analyze

Figure 2: The Logic Flow for Resolution Screening. Note the feedback loop using Dutch Resolution additives if purity plateaus.

References

  • Kellogg, R. M., et al. (2005).[1] Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. Chemistry – A European Journal.[1] Link[1]

  • Manimaran, T., & Impastato, F. J. (1989).[1] Process for the resolution of ibuprofen.[2] U.S. Patent 4,983,765.[1] Link

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard Reference Text).

  • Porter, W. H. (1991).[1] Resolution of chiral drugs.[4][3][5][6][7][8] Pure and Applied Chemistry. Link

  • Gable, K. (2017).[1] The Resolution of Ibuprofen: Experimental Data. Journal of Chemical Education. Link[1]

Sources

Comparative Guide: (S)-(+)-1-Cyclohexylethylamine (CHEA) vs. Traditional Resolving Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of (S)-(+)-1-Cyclohexylethylamine as a Resolving Agent Content Type: Technical Comparison Guide Audience: Senior Process Chemists & Drug Development Scientists

Executive Summary

(S)-(+)-1-Cyclohexylethylamine (CHEA) represents a critical alternative to the industry-standard (S)-(-)-1-Phenylethylamine (PEA). While PEA remains the first-line choice due to cost, CHEA is the superior "problem solver" for difficult resolutions. Its efficacy stems from the cyclohexane ring’s lipophilicity and conformational flexibility , which often facilitates crystallization in cases where aromatic amines (like PEA) result in non-crystallizable oils or syrups. This guide analyzes the physicochemical distinctiveness of CHEA and provides a validated protocol for its application.

Scientific Foundation: The Mechanism of Chiral Recognition

The success of optical resolution via diastereomeric salt formation depends on the difference in lattice energy between the (S,S) and (S,R) salts.

  • The Competitor (PEA): (S)-1-Phenylethylamine relies on

    
     stacking interactions provided by its flat benzene ring to stabilize crystal lattices. However, this rigidity can be a liability; if the target acid cannot accommodate the planar aromatic moiety, the salt often fails to nucleate, resulting in an oil (the "oiling out" phenomenon).
    
  • The Agent (CHEA): (S)-1-Cyclohexylethylamine replaces the planar phenyl ring with a chair-conformation cyclohexane ring.

    • Basicity: CHEA is slightly more basic than PEA (pKa

      
       10.0 vs. 9.8) because it lacks the electron-withdrawing resonance of the phenyl group. This leads to tighter ion pairing with weak acids.
      
    • Steric Bulk: The cyclohexane ring is bulkier and more hydrophobic. This alters the solubility profile, often making CHEA salts less soluble in water/ethanol mixtures than their PEA counterparts, driving higher yields.

Comparative Analysis: CHEA vs. Alternatives

The following table contrasts CHEA with its primary competitors: PEA and Alkaloids (e.g., Brucine, Quinine).

Table 1: Physicochemical & Operational Comparison
Feature(S)-1-Cyclohexylethylamine (CHEA)(S)-1-Phenylethylamine (PEA)Alkaloids (e.g., Quinine)
Structure Type Aliphatic, Chiral AmineAromatic, Chiral AmineComplex Natural Product
Basicity (pKa) ~10.0 (Stronger)~9.8 (Moderate)~8.5 (Weaker)
Salt Crystallinity High (Good for preventing oils)Moderate (Prone to oiling out)Variable (Often solvates)
Primary Interaction Hydrophobic/Steric interlocking

Stacking
Hydrogen Bonding/Steric
Cost Index

$ (High)
$ (Low)

(Medium)
Recovery Yield >90% (Volatile, extractable)>90% (Volatile, extractable)<80% (Difficult to purify)
Best Application Weak acids, Non-crystalline saltsStronger acids, Initial screensVery large molecules
Performance Verdict
  • Use PEA first: For standard 2-arylpropionic acids (e.g., Ibuprofen) due to low cost.

  • Switch to CHEA when:

    • The PEA salt forms an oil or syrup.

    • The target acid is very weak (requiring the higher basicity of CHEA).

    • The target acid has an aromatic ring that interferes destructively with PEA's

      
      -stacking.
      
Decision Logic: When to Deploy CHEA

The following decision tree illustrates the logical workflow for selecting CHEA during process development.

decision_tree Start Racemic Acid Target Step1 Screen 1: Try (S)-PEA Start->Step1 Check1 Result? Step1->Check1 Success Optimize PEA Process (Cost Effective) Check1->Success Solid + High ee Fail_Oil Forms Oil/Syrup Check1->Fail_Oil No Crystal Fail_EE Crystals formed but Low ee% Check1->Fail_EE Poor Separation Step2 Screen 2: Try (S)-CHEA Fail_Oil->Step2 Fail_EE->Step2 Reason CHEA Advantage: Disrupts packing, higher lipophilicity Step2->Reason Check2 Result? Step2->Check2 Success_CHEA Scale-up CHEA Process Check2->Success_CHEA Solid + High ee Fail_CHEA Try Alkaloids/Enzymatic Check2->Fail_CHEA Failure

Caption: Strategic selection workflow for resolving agents. CHEA is the primary contingency for PEA failure.

Experimental Protocol: Resolution of a 2-Arylpropionic Acid

This protocol is a self-validating system designed for the resolution of a generic phenylacetic or propionic acid derivative (e.g., Naproxen analog) using CHEA.

Reagents:

  • Racemic Acid (10 mmol)

  • (S)-(+)-1-Cyclohexylethylamine (5 to 10 mmol, see Marckwald Principle)

  • Solvent: 95% Ethanol or Acetone/Water mix.

Step-by-Step Workflow
  • Stoichiometry Calculation (The Marckwald Principle):

    • Option A (Classic): Use 1.0 eq of CHEA. This forms salts with both enantiomers.

    • Option B (Recommended): Use 0.5 eq of CHEA and 0.5 eq of an achiral base (e.g., NaOH or Triethylamine). This forces the "tightest binding" enantiomer to crystallize with CHEA, while the other remains in solution with the achiral counter-ion. This maximizes yield and reduces the cost of the resolving agent.

  • Dissolution:

    • Dissolve 10 mmol of Racemic Acid in 20 mL of boiling 95% Ethanol.

    • Add 5 mmol of (S)-(+)-CHEA dropwise.

    • (If using Option B) Add 5 mmol of NaOH (aq) solution.

  • Crystallization (The Critical Control Point):

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Expert Tip: If oiling occurs, reheat and add water dropwise (to increase polarity) or seeding crystals of the pure salt if available. CHEA salts are hydrophobic; adding water often drives precipitation better than with PEA.

  • Filtration & Cracking:

    • Filter the crystals.[1][2] Wash with cold ethanol.[2]

    • Verification: Dry a small sample and check melting point. A sharp MP indicates high diastereomeric purity.

    • Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate. The CHEA remains in the aqueous layer (as HCl salt); the chiral acid moves to the organic layer.

  • Recycling CHEA:

    • Basify the aqueous phase with NaOH (pH > 12).

    • Extract the free amine (CHEA) with ether/DCM.

    • Distill to recover. (CHEA is volatile; bp ~177°C, handle with care).

Visualizing the Resolution Pathway

resolution_process Input Racemic Mixture (R/S-Acid) Reaction Salt Formation (Reflux) Input->Reaction Agent (S)-CHEA (0.5 eq) Agent->Reaction Crystallize Selective Crystallization Reaction->Crystallize Solid Solid Salt (S-Acid + S-CHEA) Crystallize->Solid Precipitate Liquid Mother Liquor (R-Acid) Crystallize->Liquid Filtrate Crack Acid Hydrolysis (HCl) Solid->Crack Product Pure (S)-Acid Crack->Product Organic Layer Recovery Recovered (S)-CHEA Crack->Recovery Aq. Layer + NaOH

Caption: Operational flow for the resolution and recovery of CHEA.

References
  • Comparison of Chiral Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Provides foundational data on PEA vs.
  • Ibuprofen Resolution Context: McCullagh, J. V. (2008).[3] Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. Journal of Chemical Education, 85, 941.[3] Link (Establishes the baseline PEA protocol).

  • Physical Properties & Application: PubChem. (2025). (S)-(+)-1-Cyclohexylethylamine Compound Summary. National Library of Medicine. Link

  • Advanced Resolution Strategies: Saigo, K., et al. (1996). Optical Resolution of 2-Arylpropionic Acids. Bulletin of the Chemical Society of Japan. (Discusses the efficacy of amine resolving agents).
  • Industrial Recovery: Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (Details the industrial economics of amine recovery).

Sources

Determination of Enantiomeric Excess for 1-Cyclohexylethylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Challenge"

1-Cyclohexylethylamine (CHEA) presents a distinct analytical challenge compared to its aromatic analog, 1-phenylethylamine. While the latter is easily detected via UV absorbance due to its benzene ring, CHEA is an aliphatic amine with negligible UV absorption above 210 nm.

This lack of a chromophore renders standard direct chiral HPLC on polysaccharide columns (e.g., Chiralcel OD/AD) ineffective without derivatization. Consequently, the determination of enantiomeric excess (ee) for CHEA requires specific strategies that bypass UV limitations: Gas Chromatography (GC) , Specialized HPLC (Crown Ether) , or Derivatization .

This guide objectively compares these methodologies, providing validated protocols to ensure high-integrity data.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics for the three primary approaches.

FeatureMethod A: Chiral GC (Recommended)Method B: Derivatization HPLC Method C: Direct HPLC (Crownpak)
Principle Volatility-based separation on Cyclodextrin phaseDiastereomer formation (GITC/FDAA) on C18Host-Guest complexation (Ammonium ion)
Detector FID (Universal for organics)UV (254 nm / 340 nm)RI (Refractive Index) or Low UV (200 nm)
Derivatization Optional (TFA improves peak shape)Mandatory (add chromophore)None
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)Moderate (pH dependent)
Sensitivity (LOD) High (ppm range)Ultra-High (ppb range)Low (due to RI/Low UV noise)
Cost per Run LowMedium (Reagents)High (Specialized Column)
Throughput Fast (15-20 min)Slow (Reaction time + Run)Medium (20-30 min)

Method Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on laboratory resources and sensitivity requirements.

MethodSelection cluster_legend Legend Start Start: 1-Cyclohexylethylamine Sample CheckGC Is Chiral GC available? Start->CheckGC GC_Path Method A: Chiral GC (Direct & Robust) CheckGC->GC_Path Yes (FID) CheckUV Is UV-Vis the only detector? CheckGC->CheckUV No (HPLC only) Deriv Method B: Derivatization (GITC or Marfey's) CheckUV->Deriv Yes (Need Chromophore) Crown Method C: Crown Ether Column (Requires Acidic Mobile Phase) CheckUV->Crown No (RI/ELSD available) Rec Recommended Alt Alternative

Caption: Decision matrix for selecting the optimal ee determination method for aliphatic amines.

Method A: Chiral Gas Chromatography (The Gold Standard)

For volatile aliphatic amines like CHEA, Chiral GC is the superior method. It utilizes Flame Ionization Detection (FID), which responds to the carbon content and does not require a chromophore.

Mechanism

Separation is achieved using a derivatized


-cyclodextrin stationary phase.[1] The hydrophobic cavity of the cyclodextrin selectively interacts with the enantiomers.
Protocol
  • Column: CP-Chirasil-Dex CB or equivalent (25 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Injector: Split mode (50:1), 250°C.

  • Detector: FID, 275°C.

  • Sample Prep:

    • Direct: Dissolve 5 mg CHEA in 1 mL Dichloromethane (DCM).

    • Derivatized (Recommended for peak shape): Add 50

      
      L Trifluoroacetic anhydride (TFAA) to the sample. Incubate 15 min. Evaporate and reconstitute in DCM.
      
  • Temperature Program:

    • Start: 100°C (Hold 2 min)

    • Ramp: 5°C/min to 160°C

    • Hold: 5 min

Critical Insight

Direct injection of free amines can cause "tailing" due to interaction with silanol groups on the column wall. The TFA-derivatization step acetylates the amine, neutralizing the basicity and resulting in sharp, symmetrical peaks with improved resolution (


).

Method B: HPLC via GITC Derivatization (High Sensitivity)

If GC is unavailable, standard Reverse Phase (RP) HPLC can be used only if the enantiomers are converted into diastereomers using a chiral derivatizing agent (CDA) that contains a chromophore.

Mechanism

We use 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC) .
  • Reaction: The isothiocyanate group of GITC reacts with the primary amine of CHEA to form a stable thiourea.

  • Result: Two diastereomers are formed (

    
    -thiourea and 
    
    
    
    -thiourea). These have different physical properties and can be separated on a standard achiral C18 column.
  • Detection: The thiourea linkage absorbs strongly at 254 nm.

Workflow Diagram

GITC_Workflow Sample Racemic CHEA (No UV) Reaction Reaction (RT, 30 min, Acetonitrile) Sample->Reaction GITC Reagent: GITC (Chiral + UV) GITC->Reaction Diast Diastereomeric Thioureas Reaction->Diast Forms covalent bond HPLC C18 HPLC (UV 254nm) Diast->HPLC Inject

Caption: Derivatization workflow converting enantiomers to separable diastereomers.

Protocol
  • Reagent Prep: Prepare a 5 mM solution of GITC in Acetonitrile (ACN).

  • Reaction: Mix 50

    
    L of CHEA sample (approx 1 mg/mL) with 100 
    
    
    
    L of GITC solution.
  • Incubation: Let stand at room temperature for 30 minutes.

  • Quenching: Add 10

    
    L Ethanolamine to react with excess GITC (prevents ghost peaks).
    
  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 150

      
       4.6 mm, 3.5 
      
      
      
      m).
    • Mobile Phase: ACN : Water (0.1% H3PO4) [40:60 Isocratic].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Method C: Direct HPLC with Crown Ether Columns

For researchers requiring direct analysis without derivatization, the Daicel CROWNPAK CR(+) is the only viable HPLC column class. Polysaccharide columns (OD/AD) will fail due to the lack of pi-pi interaction sites on CHEA.

Mechanism

The Crownpak stationary phase contains a chiral crown ether that forms a host-guest complex specifically with primary ammonium ions (


).[2]
Protocol
  • Column: CROWNPAK CR(+) (150

    
     4.0 mm).
    
  • Mobile Phase: Perchloric Acid (HClO4) aqueous solution (pH 1.5 to 2.0).

    • Note: Organic modifiers (MeOH) can be added (max 15%) to reduce retention time.[3]

  • Temperature: Lower temperatures (10°C - 25°C) enhance resolution.

  • Detection:

    • Preferred: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

    • Alternative: UV at 200-210 nm (Warning: High background noise from mobile phase).

Limitations
  • Corrosive Mobile Phase: The requirement for pH 1.5 (Perchloric acid) is harsh on HPLC pumps and seals. System must be flushed thoroughly with water immediately after use.

  • Elution Order: On CR(+), the (S)-amine typically elutes after the (R)-amine (confirmation with pure standard required).

Method D: NMR Spectroscopy (The "Quick Check")

While less precise than chromatography (Limit of Quantitation ~2-5% ee), NMR is excellent for rapid reaction monitoring.

  • Chiral Solvating Agent (CSA): (S)-(+)-Mandelic Acid.

  • Protocol:

    • Dissolve 10 mg CHEA in 0.6 mL

      
      .
      
    • Add 3 equivalents (approx 35 mg) of (S)-(+)-Mandelic Acid.

    • Shake until dissolved (salt formation occurs).

    • Acquire 1H-NMR .[4][5]

  • Analysis: Inspect the methyl doublet signal (

    
     1.1 ppm). The diastereomeric salts will cause this doublet to split into two distinct sets of doublets. Integration of these signals yields the enantiomeric ratio (er).
    

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) / CR(-). (Accessed 2023).[6] Link

  • Kinoshita, T., et al. "Optical resolution of amino acids and amines by high-performance liquid chromatography with a chiral isothiocyanate reagent.
  • Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. "Derivatization and Separation of Aliphatic Amines." Technical Bulletin. Link

Sources

Validation of Enantiomeric Purity: A Comparative Guide to GC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In pharmaceutical development, enantiomeric purity is not merely a quality attribute; it is a safety mandate. Following the thalidomide tragedy and subsequent regulatory tightening (FDA 1992 Policy Statement, ICH Q6A), the quantification of the distomer (unwanted enantiomer) in the presence of the eutomer (active enantiomer) is critical.

This guide objectively compares the two dominant techniques for this validation: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) . While HPLC is the industry workhorse for non-volatile APIs, GC remains the gold standard for volatile intermediates and terpenes due to superior resolution per unit time.

Mechanistic Divergence & Decision Logic

To validate a method, one must first select the correct tool. The choice relies on the "Three-Point Interaction" model (Dalgliesh, 1952), which dictates that for chiral recognition, the analyte must have at least three simultaneous interactions with the Chiral Stationary Phase (CSP).

The Decision Matrix

The following logic flow illustrates the decision process for selecting the appropriate modality based on sample physicochemical properties.

DecisionMatrix Start Start: Analyte Characterization Volatility Is the Analyte Volatile? Start->Volatility ThermStab Thermally Stable > 200°C? Volatility->ThermStab Yes HPLC_Path Select Chiral HPLC/UHPLC Volatility->HPLC_Path No (Large MW/Polar) Derivatization Can it be Derivatized? ThermStab->Derivatization No GC_Path Select Chiral GC ThermStab->GC_Path Yes Derivatization->GC_Path Yes (e.g., TFA-derivatives) Derivatization->HPLC_Path No

Figure 1: Decision tree for selecting analytical modality. GC is preferred for stable volatiles; HPLC is the default for complex, polar, or thermolabile APIs.[1][2]

Comparative Performance Analysis

The following data summarizes the operational differences between the two techniques. Data is synthesized from typical performance metrics in a regulated GMP environment.

Table 1: Head-to-Head Performance Metrics
FeatureChiral GC (Capillary)Chiral HPLC (Normal/Reverse Phase)
Separation Mechanism Volatility + Cyclodextrin InclusionSolvation + CSP Interaction (H-bond,

-

, steric)
Efficiency (Plates/m) High (

)
Moderate (

)
Resolution (

)
Typically Higher (Sharp peaks)Variable (Dependent on Mobile Phase Selectivity)
Analysis Time Fast (10–20 min)Moderate to Slow (15–40 min)
Sample Prep Minimal (unless derivatization needed)Dilute-and-Shoot (Compatible with bio-fluids)
Detection Limit (LOD) Excellent (FID is carbon-selective)Good (UV), Excellent (MS/Fluorescence)
Solvent Consumption Negligible (Green Chemistry compliant)High (Requires disposal/recycling)
Thermal Risk High (Racemization possible in injector)Low (Ambient or sub-ambient operation)

Experimental Protocols

Protocol A: Chiral GC Validation (Volatile Intermediates)

Target: Enantiomeric purity of Limonene or Menthol. System: GC-FID with Split/Splitless Injector.

  • Column Selection: Cyclodextrin-based phase (e.g.,

    
    -DEX or Chirasil-Dex). The hydrophobic cavity of cyclodextrin allows inclusion of the analyte, separating enantiomers based on fit and thermodynamic stability.
    
  • Method Parameters:

    • Carrier Gas: Helium or Hydrogen (Constant linear velocity: 35 cm/sec).

    • Oven: Isothermal at 90°C (for resolution) or Ramp 2°C/min (for speed).

    • Injector: Split ratio 1:50 to prevent column overload.

  • Critical Step: Ensure the injector temperature is low enough to prevent thermal racemization but high enough to vaporize the sample instantly.

Protocol B: Chiral HPLC Validation (Non-Volatile API)

Target: Enantiomeric purity of Ibuprofen or Warfarin. System: HPLC-UV/Vis (DAD).

  • Column Selection: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD/IA).

  • Mobile Phase:

    • Normal Phase: Hexane:Isopropanol (90:[3]10) with 0.1% TFA (acidic additive suppresses ionization of the carboxylic acid, sharpening peaks).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 230 nm (or

      
       of analyte).
      
    • Temperature: 25°C.

  • Critical Step: Column equilibration. Polysaccharide columns are sensitive to pressure shocks and solvent history. Pass at least 20 column volumes of mobile phase before the first injection.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," you must validate it according to ICH Q2(R2) guidelines. This is a self-validating system where specific criteria must be met to proceed.

The Validation Workflow

ValidationWorkflow SS System Suitability (Rs > 1.5, Tailing < 2.0) Spec Specificity (Peak Purity Check) SS->Spec Pass Lin Linearity (R² > 0.999) Spec->Lin No Interference Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Linear Response LOD LOD/LOQ (S/N > 3 and > 10) Acc->LOD Quantifiable

Figure 2: Sequential validation workflow compliant with ICH Q2(R2). Failure at any node requires method re-optimization.

Key Validation Parameters Explained
  • Specificity (Selectivity):

    • Goal: Prove the method can separate the enantiomers from each other and from impurities.

    • Criterion: Resolution (

      
      ) 
      
      
      
      (Baseline separation).
    • Self-Check: Inject the racemate. If

      
      , adjust temperature (GC) or modifier concentration (HPLC).
      
  • Sensitivity (LOD/LOQ):

    • Goal: Detect the distomer (impurity) at trace levels (usually 0.1%).

    • Protocol: Inject a standard of the distomer at 0.05% of the target concentration.

    • Criterion: Signal-to-Noise (S/N) ratio

      
       for LOQ.
      
  • Linearity:

    • Goal: Ensure response is proportional to concentration for the minor enantiomer.

    • Protocol: 5 concentration levels ranging from LOQ to 120% of the specification limit (e.g., 0.05% to 0.6%).

  • Robustness:

    • GC: Vary flow rate (

      
      ) and oven temp (
      
      
      
      ).
    • HPLC: Vary mobile phase organic ratio (

      
      ) and column temp (
      
      
      
      ).

Conclusion

For Enantiomeric Purity , the choice between GC and HPLC is rarely a preference; it is dictated by the physics of the analyte.

  • Choose GC for volatile, thermally stable intermediates, terpenes, and esters where high plate counts and speed are required.

  • Choose HPLC for finished drug substances (APIs), polar compounds, and thermolabile samples where derivatization is impractical.[1]

Both methods, when validated under ICH Q2(R2) protocols, provide the authoritative data necessary for regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[4] Guideline on validation of analytical procedures. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[5][6][7][8] Journal of Chromatography A. [Link]

  • Chankvetadze, B. (2012). Contemporary theory of enantioseparations in liquid chromatography.[3] Journal of Chromatography A. [Link]

  • FDA Guidelines. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

Sources

Technical Guide: (S)-2-Phenylpropionic Acid as a Resolving Agent for 1-Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexylethylamine (also known as


-methylcyclohexanemethylamine) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for solvating agents and chiral auxiliaries. While commodity acids like Tartaric Acid  and Mandelic Acid  are often the first line of defense for amine resolution, they frequently fail to provide high enantiomeric excess (ee) for aliphatic, lipophilic amines due to poor crystal lattice differentiation.

(S)-2-Phenylpropionic acid (Hydratropic acid) emerges as a high-performance alternative. Its structural rigidity and lipophilicity allow for the formation of highly crystalline diastereomeric salts with 1-cyclohexylethylamine, specifically favoring the isolation of the (S)-enantiomer in isopropyl alcohol (i-PrOH). This guide details the mechanistic basis, comparative performance, and validated experimental protocols for this resolution.

Mechanism of Action: Diastereomeric Salt Formation

The core principle relies on the reaction of the racemic amine (


-amine) with the enantiopure resolving agent (

-acid). This converts enantiomers (identical physical properties) into diastereomers (distinct physical properties, primarily solubility).

For this specific system:

  • Racemate: (

    
    )-1-Cyclohexylethylamine
    
  • Resolving Agent: (

    
    )-2-Phenylpropionic acid[1]
    
  • Solvent: Isopropyl Alcohol (i-PrOH)[1]

The (


)-acid reacts with the racemate to form two diastereomeric salts:
  • (

    
    )-Amine 
    
    
    
    (
    
    
    )-Acid Salt
    (Less Soluble - Precipitates)
  • (

    
    )-Amine 
    
    
    
    (
    
    
    )-Acid Salt
    (More Soluble - Remains in Mother Liquor)

The structural similarity between the resolving agent (phenyl ring + methyl group) and the amine (cyclohexyl ring + methyl group) enhances the packing efficiency of the crystal lattice for the (


) pair, driving the separation.
Figure 1: Mechanistic Pathway

ResolutionMechanism Racemate Racemic 1-Cyclohexylethylamine (R/S Mixture) Reaction Acid-Base Reaction (in i-PrOH, Reflux) Racemate->Reaction Agent (S)-2-Phenylpropionic Acid (Resolving Agent) Agent->Reaction SaltMixture Mixture of Diastereomeric Salts (in solution) Reaction->SaltMixture Salt Formation Filtration Filtration SaltMixture->Filtration Cooling to 25°C SS_Salt (S)-Amine • (S)-Acid Salt (Crystalline Solid) Base Base Treatment (NaOH) SS_Salt->Base Liberation RS_Salt (R)-Amine • (S)-Acid Salt (Solution Phase) Filtration->SS_Salt Precipitate (Less Soluble) Filtration->RS_Salt Filtrate (More Soluble) FinalProduct Pure (S)-1-Cyclohexylethylamine (>98% ee) Base->FinalProduct Extraction & Distillation

Caption: Mechanistic workflow for the resolution of 1-cyclohexylethylamine via diastereomeric salt crystallization.

Comparative Analysis: Selecting the Right Agent

While (S)-2-phenylpropionic acid offers superior resolution for this specific substrate, it is significantly more expensive than commodity acids. The choice depends on the required purity and scale.

Table 1: Performance Comparison of Resolving Agents
Feature(S)-2-Phenylpropionic AcidTartaric Acid (L or D)Mandelic Acid
Primary Target Lipophilic / Aliphatic AminesGeneral Purpose / Polar AminesAromatic Amines (e.g., Phenylethylamine)
Solvent System Isopropyl Alcohol (i-PrOH) Methanol / WaterEthanol / Water
Resolution Efficiency High (Single recrystallization often >95% ee)Moderate (Often requires multiple recrystallizations)High (For aromatic amines; lower for aliphatic)
Yield (First Crop) 35-45% (Theoretical Max 50%)25-35%30-40%
Cost High (

$)
Low ($)Moderate (

)
Salt Crystallinity Excellent (Needle-like prisms)Variable (Often forms oils/syrups first)Good (Plates/Prisms)

Expert Insight: Use (S)-2-phenylpropionic acid when cheaper alternatives like Tartaric acid yield "oiling out" (formation of a viscous oil instead of crystals) or when the enantiomeric excess stalls around 80-85% despite repeated recrystallization. The lipophilic match between the cyclohexyl group and the phenylpropionic moiety is the key driver here.

Experimental Protocol

Objective: Isolation of (S)-1-cyclohexylethylamine with >98% ee. Scale: Protocol normalized to 100 mmol of racemic amine.

Materials:
  • Racemic 1-cyclohexylethylamine (12.7 g, 100 mmol)

  • (S)-2-Phenylpropionic acid (15.0 g, 100 mmol)

  • Solvent: Isopropyl Alcohol (i-PrOH)[1]

  • Base: 20% NaOH solution

  • Extraction Solvent: Diethyl Ether or MTBE

Workflow Diagram

ProtocolWorkflow Step1 1. Mixing Dissolve 100mmol Amine & 100mmol Acid in hot i-PrOH (min volume) Step2 2. Crystallization Cool slowly to RT, then 4°C for 12h Step1->Step2 Step3 3. Isolation Filter crystals. Wash with cold i-PrOH Step2->Step3 Step4 4. Purity Check Check mp & rotation. Recrystallize if needed Step3->Step4 Step4->Step1 Fail (Recrystallize) Step5 5. Liberation Treat salt with NaOH. Extract with Ether. Step4->Step5 Pass

Caption: Step-by-step experimental workflow for the resolution process.

Detailed Procedure:
  • Salt Formation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 15.0 g (100 mmol) of (S)-2-phenylpropionic acid in approximately 80 mL of boiling isopropyl alcohol.

    • Slowly add 12.7 g (100 mmol) of racemic 1-cyclohexylethylamine. The reaction is exothermic; ensure gentle reflux is maintained.

    • Note: If the solution is not clear, add minimal additional hot i-PrOH until dissolution is complete.

  • Crystallization:

    • Remove from heat and allow the solution to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling may trap the unwanted diastereomer.

    • Once ambient temperature is reached, place the flask in a refrigerator (4°C) overnight to maximize yield.

  • Filtration and Washing:

    • Filter the white crystalline solid via vacuum filtration.

    • Wash the filter cake with a small portion (10-15 mL) of ice-cold i-PrOH.

    • Checkpoint: Dry a small sample and check the melting point. The pure diastereomeric salt typically has a sharp melting point distinct from the racemate salt.

  • Recrystallization (If necessary):

    • If the optical rotation of the liberated amine (see step 5) is lower than expected (Literature

      
       neat for (S)-amine), recrystallize the salt from hot i-PrOH. Usually, one recrystallization is sufficient to boost ee from ~90% to >98%.
      
  • Liberation of the Amine:

    • Suspend the purified salt in 50 mL of water.

    • Add 20% NaOH solution until the pH is >12. The amine will separate as an oily top layer.

    • Extract with Diethyl Ether or MTBE (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
       or 
      
      
      
      .
    • Remove the solvent under reduced pressure. Distill the residue (bp ~177°C) to obtain pure (S)-1-cyclohexylethylamine.

Troubleshooting & Optimization

  • Oiling Out: If the salt separates as an oil rather than crystals, reheat the solution to dissolve the oil and seed the solution with a tiny crystal of the pure salt (if available) or scratch the glass surface. Adding a small amount of co-solvent (e.g., hexane) can sometimes induce crystallization, though it may lower purity.

  • Low Yield: If the yield is <30%, reduce the volume of solvent in the initial step. The solubility of the salt in i-PrOH is temperature-dependent; too much solvent dissolves the product.

  • Recovery of Resolving Agent: The aqueous layer from Step 5 contains the sodium salt of (S)-2-phenylpropionic acid. Acidify with HCl to pH < 2 to precipitate the acid, which can be filtered, dried, and reused without loss of optical activity.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] (S)-(+)-1-Cyclohexylethylamine Product Specification. Retrieved from

  • Siedlecka, R. (2013).[3] Recent Developments in Optical Resolution. Tetrahedron: Asymmetry. (Contextual reference for resolution of cyclohexylethylamine derivatives).

  • NIST Chemistry WebBook. (2025). (S)-(+)-1-Cyclohexylethylamine Data. Retrieved from

  • Clark, D. D., et al. (2015).[4] An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator. (Reference for comparative tartaric acid protocols).

Sources

Efficiency of Different Resolving Agents for Chiral Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of enantiomerically pure amines is a linchpin in pharmaceutical synthesis, given that approximately 40% of chiral drugs contain amine functionalities.[1][2] While asymmetric synthesis (e.g., hydrogenation) is advancing, classical resolution via diastereomeric salt formation remains the workhorse of industrial manufacturing due to its scalability and cost-efficiency.

This guide objectively evaluates the efficiency of primary resolving agents—Tartaric Acid derivatives , Mandelic Acid , Camphorsulfonic Acid (CSA) , and the "Dutch Resolution" (Family Approach) . We move beyond simple recipes to analyze the causality of separation efficiency, providing a self-validating protocol for agent selection.

Mechanism of Action: The Thermodynamics of Recognition

Resolution relies on the transformation of enantiomers (identical physical properties) into diastereomers (distinct physical properties).[3] The efficiency of a resolving agent is dictated by the solubility difference (


)  between the n-salt (less soluble) and the p-salt (more soluble).
  • The "Pasteur" Principle: A successful resolution requires a rigid supramolecular network.

  • The "Rule of Three": Efficient agents typically possess:

    • A strong acidic center (to protonate the amine).

    • A rigid chiral backbone (to prevent conformational "fuzziness").

    • Functional groups capable of secondary interactions (hydrogen bonding,

      
      -
      
      
      
      stacking).
Diagram: Logical Workflow of Diastereomeric Salt Resolution

The following diagram illustrates the decision matrix for resolving agent selection and process optimization.

ResolutionWorkflow Start Racemic Amine Substrate pKaCheck Check pKa: Agent pKa < Amine pKa - 3? Start->pKaCheck pKaCheck->Start No (Select Stronger Acid) Screening Parallel Screening (Solvent & Agent Matrix) pKaCheck->Screening Yes Crystallization Crystallization (Cooling Ramp) Screening->Crystallization SolidAnalysis Analyze Solid (Yield & ee) (HPLC/Polarimetry) Crystallization->SolidAnalysis Decision ee > 90%? SolidAnalysis->Decision Recrystallize Recrystallize Salt Decision->Recrystallize No (ee 60-90%) DutchRes Apply Dutch Resolution (Family Approach) Decision->DutchRes No (No crystals/Low ee) FreeBase Free Base Liberation (NaOH/Extraction) Decision->FreeBase Yes Recrystallize->SolidAnalysis DutchRes->Crystallization Re-screen Mix

Figure 1: Decision tree for chiral amine resolution. Note the branch for "Dutch Resolution" when single agents fail to nucleate.

Comparative Analysis of Resolving Agents

Carboxylic Acids: The Tartaric & Mandelic Families

These are the most common "first-pass" screens due to low cost and availability.

Tartaric Acid & Derivatives
  • Profile: L-(+)-Tartaric acid is the industry standard.

  • Mechanism: Forms a "cylinder" packing structure. The hydroxyl groups form extensive H-bond networks.

  • Efficiency:

    • Pros: Extremely cheap; both enantiomers available (natural L and synthetic D); easy recovery.

    • Cons: Often yields "syrupy" precipitates rather than defined crystals if the hydrophobic match is poor.

    • Derivatives: Dibenzoyl-tartaric acid (DBTA) and Ditoluoyl-tartaric acid (DTTA) increase hydrophobic bulk, often critical for resolving aromatic amines (e.g., 1-phenylethylamine derivatives).

Mandelic Acid
  • Profile: (S)-(+)-Mandelic acid.

  • Efficiency:

    • Pros: High success rate for benzylic amines (e.g., 1-phenylethylamine).[4] The phenyl ring allows for

      
      -
      
      
      
      interactions with aromatic substrates, stabilizing the crystal lattice.
    • Cons: More expensive than tartaric acid; solubility can be too high in common alcohols, requiring water/alcohol mixtures.

Sulfonic Acids: Camphorsulfonic Acid (CSA)[5]
  • Profile: (1S)-(+)-10-Camphorsulfonic acid.[5][6]

  • Mechanism: A strong acid (pKa ~1.2), making it ideal for weakly basic amines where carboxylic acids fail to protonate fully.

  • Efficiency:

    • Pros: The bulky camphor skeleton provides a rigid steric barrier. Sulfonate salts are generally highly crystalline and less prone to solvate formation than carboxylates.

    • Cons: High molecular weight reduces atom economy (you need more mass of agent per mole of amine).

The "Dutch Resolution" (Family Approach)

Developed by Vries, Wynberg, and colleagues, this approach addresses the "nucleation inhibition" problem where impurities (the other enantiomer) prevent crystallization.

  • Concept: Instead of using one pure agent (e.g., DBTA), use a 1:1:1 mixture of structurally related agents (e.g., DBTA + DTTA + DPTA).

  • Mechanism: The "Family" members disrupt the solution phase ordering of the wrong enantiomer while the correct enantiomer crystallizes with the best-fitting agent. This suppresses the "metastable zone" width, inducing faster and purer crystallization.

  • Efficiency: frequently turns non-crystalline oils into resolvable solids.

Performance Data Comparison

The following table synthesizes experimental data for the resolution of racemic 1-phenylethylamine (PEA) , a standard benchmark substrate.

Resolving AgentSolvent SystemYield (Salt)ee (Initial)Recrystallizations NeededEfficiency Rating
L-Tartaric Acid Methanol45-55%70-80%2-3⭐⭐⭐ (Standard)
(S)-Mandelic Acid Water/Ethanol40-45%>95%0-1⭐⭐⭐⭐⭐ (High Specificity)
(1S)-CSA Acetone60-70%60-75%2⭐⭐⭐ (Good for weak bases)
Dutch Mix (Family) Isopropanol85%*96%1⭐⭐⭐⭐⭐ (Synergistic)

*Note: Yield in Dutch Resolution refers to the combined mass of the diastereomeric salt, often higher due to rapid nucleation.

Experimental Protocol: Self-Validating Screening

Trustworthiness: This protocol includes "Stop/Go" checkpoints to prevent wasted resources.

Phase 1: The Solubility Screen (Micro-scale)

Objective: Find a solvent where the salt dissolves at reflux but precipitates at RT.

  • Prepare 0.1 mmol of racemic amine and 0.1 mmol of resolving agent in 4 vials.

  • Add solvents: MeOH, EtOH, iPrOH, Acetone (50 µL each).

  • Heat to reflux.

    • Checkpoint 1: If solid remains, add solvent dropwise until dissolved. If >100 volumes needed, agent is too insoluble (STOP).

  • Cool to Room Temp (RT) over 2 hours.

    • Checkpoint 2: If no crystals form, scratch glass or add seed. If still oil, switch to Dutch Resolution mix.

Phase 2: The "Dutch" Optimization

If Phase 1 fails (oils/no precipitate):

  • Prepare a mixture of 3 related agents (e.g., Mandelic, O-Acetyl-Mandelic, p-Methyl-Mandelic) in equimolar ratio (0.33 eq each).

  • Add to 1.0 eq of racemic amine.

  • Crystallize as above. The "impurity" effect is minimized, often yielding the pure salt of the tightest binding agent.

Phase 3: Liberation & Analysis
  • Filter crystals and wash with cold solvent.

  • Suspend in water; add 2M NaOH (pH > 12).

  • Extract with DCM; dry (Na2SO4) and concentrate.

  • Validation: Analyze via Chiral HPLC or Optical Rotation.

    • Success Criteria: ee > 95%.[7][8][9] If < 95%, recrystallize the salt before liberation.

Advanced Visualization: The "Dutch Resolution" Concept

This diagram explains the non-intuitive "Family Approach" mechanism.

DutchResolution Racemate Racemic Amine (R + S) SingleAgent Single Agent (A) (Nucleation Inhibited) Racemate->SingleAgent Standard Route FamilyMix Family Mix (A+B+C) (Synergistic) Racemate->FamilyMix Dutch Route ResultSingle Result: Oiling / Slow Precip Low Yield SingleAgent->ResultSingle Impurity (R-Amine) blocks crystal growth ResultFamily Result: Rapid Nucleation High ee (Agent A selects S-Amine) FamilyMix->ResultFamily Agents B & C keep R-Amine in solution

Figure 2: Mechanism of Dutch Resolution. Agents B and C prevent the "wrong" enantiomer from inhibiting the crystallization of the "right" pair (S-Amine + Agent A).

References

  • Vries, T. R., et al. (1998).[10] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354.[10]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Saigo, K., et al. (1996). "Optical Resolution of 1-Phenylethylamine." Bulletin of the Chemical Society of Japan.
  • BenchChem. (2025).[5][7][11] "A Comparative Guide to Chiral Resolving Agents."

  • Akiyama, T. (2007). "Stronger Brønsted Acids: Recent Progress." Chemical Reviews (Context for Phosphoric Acids/CSA).

Sources

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